Product packaging for 2-Chloro-6-methoxybenzamide(Cat. No.:CAS No. 107485-43-8)

2-Chloro-6-methoxybenzamide

Cat. No.: B184888
CAS No.: 107485-43-8
M. Wt: 185.61 g/mol
InChI Key: AYESZTWSOJJJLT-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzamide (CAS 23068-80-6) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a core scaffold for the development of novel anticancer agents. This benzamide derivative features both methoxy and amide functional groups on a benzene ring, contributing to its polar and non-polar characteristics and making it a valuable precursor for complex syntheses. Recent scientific investigations have highlighted the immense value of the 2-methoxybenzamide structure in drug discovery. Research published in 2021 demonstrates that derivatives based on this scaffold act as potent inhibitors of the Hedgehog (Hh) signaling pathway, a pivotal target in cancer therapy. Aberrant activation of this pathway is implicated in the development of various cancers, including basal cell carcinoma, medulloblastoma, and leukemia. These 2-methoxybenzamide derivatives function by targeting the Smoothened (Smo) receptor, a key bottleneck in the Hh signal transduction pathway. One such derivative was reported to possess potent Hh pathway inhibition with a nanomolar IC50 value, effectively preventing Smo from entering the primary cilium and demonstrating promising in vitro antiproliferative activity even against drug-resistant cell lines . Beyond its specific application in oncology, the methoxybenzamide structure is recognized as a versatile intermediate in organic synthesis. Compounds with this structure are significant in pharmaceutical chemistry and biological research, often serving as a foundation for creating molecules with enhanced properties. The amide group within the structure is also known to participate in chelation with metal ions, which can further broaden its research applications . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B184888 2-Chloro-6-methoxybenzamide CAS No. 107485-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYESZTWSOJJJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148057
Record name Benzamide, 2-chloro-6-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID00148057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107485-43-8
Record name Benzamide, 2-chloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methoxybenzamide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and expected analytical data for 2-Chloro-6-methoxybenzamide. Given the limited availability of experimental data in public literature, this guide combines established chemical principles with data from structurally related compounds to offer a robust resource for researchers.

Core Chemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 107485-43-8[1][2]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol Calculated
Exact Mass 185.02436 uCalculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted)N/A

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the amidation of 2-chloro-6-methoxybenzoic acid. This two-step protocol starts with the activation of the carboxylic acid to form an acyl chloride, followed by reaction with ammonia.

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-chloro-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Addition of Reagent: Add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-6-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 2-chloro-6-methoxybenzoyl chloride from the previous step in anhydrous DCM (10 mL/mmol) in a flask cooled in an ice bath (0 °C).

  • Addition of Ammonia: Bubble ammonia gas through the solution or add a solution of ammonia in dioxane (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

G cluster_synthesis Proposed Synthesis Workflow cluster_characterization Characterization start 2-Chloro-6-methoxybenzoic Acid step1 React with Oxalyl Chloride in DCM (DMF catalyst) start->step1 intermediate 2-Chloro-6-methoxybenzoyl Chloride step1->intermediate step2 React with Ammonia in DCM intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

Caption: Proposed workflow for the synthesis and characterization of this compound.

Predicted Analytical Data

The following sections detail the expected spectral characteristics of this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, CDCl₃):

    • δ 7.30-7.40 (t, 1H): Aromatic proton at C4.

    • δ 6.90-7.00 (d, 1H): Aromatic proton at C3 or C5.

    • δ 6.80-6.90 (d, 1H): Aromatic proton at C5 or C3.

    • δ 6.0-7.0 (br s, 2H): Amide protons (-CONH₂), which may appear as two separate broad singlets due to restricted rotation.

    • δ 3.90 (s, 3H): Methoxy protons (-OCH₃).

  • ¹³C NMR (Predicted, 125 MHz, CDCl₃):

    • δ 165-170: Carbonyl carbon (C=O).

    • δ 155-160: Aromatic carbon attached to the methoxy group (C6).

    • δ 130-135: Aromatic carbon attached to the chlorine atom (C2).

    • δ 130-135: Aromatic carbon at C4.

    • δ 115-125: Aromatic carbon attached to the amide group (C1).

    • δ 110-115: Aromatic carbon at C5.

    • δ 105-110: Aromatic carbon at C3.

    • δ 55-60: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy
  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide (two bands).

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

  • ~1650-1680 cm⁻¹: C=O stretching (Amide I band).

  • ~1600-1620 cm⁻¹: N-H bending (Amide II band).

  • ~1450-1600 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹: Aryl-O-CH₃ asymmetric stretching.

  • ~1020 cm⁻¹: Aryl-O-CH₃ symmetric stretching.

  • ~750-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z 185 and 187 with an approximate 3:1 isotopic ratio, characteristic of a compound containing one chlorine atom.

  • Key Fragmentation Patterns (Predicted):

    • Loss of NH₂: [M - 16]⁺ at m/z 169/171.

    • Loss of CH₃O•: [M - 31]⁺ at m/z 154/156.

    • Loss of Cl•: [M - 35]⁺ at m/z 150.

    • Loss of CONH₂: [M - 44]⁺ at m/z 141/143.

Potential Mechanism of Action and Biological Significance

While no specific biological activity has been reported for this compound, substituted benzamides are a well-known class of compounds with diverse pharmacological activities. Many act as dopamine D2 receptor antagonists and are used as antipsychotic and antiemetic agents.[3][4][5][6][7] The specific substitution pattern on the aromatic ring significantly influences the potency and selectivity of these compounds.[8][9][10][11]

The 2-chloro and 6-methoxy substituents in the target molecule could modulate its binding affinity and selectivity for various receptors. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate the specific biological targets and potential therapeutic applications of this compound.

G cluster_pathway General Mechanism of Dopamine D2 Receptor Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Gi Gαi D2R->Gi Activates Benzamide Substituted Benzamide (e.g., this compound) Benzamide->D2R Binds & Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response

Caption: General signaling pathway for dopamine D2 receptor antagonists, a potential mechanism for substituted benzamides.

References

In-Depth Technical Guide: Elucidation of the Structure of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Chloro-6-methoxybenzamide. Due to the limited availability of published experimental data for this specific compound, this guide outlines a proposed synthetic pathway and predicted spectroscopic data based on established principles and data from analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Identity and Physical Properties

IUPAC Name: this compound CAS Number: 107485-43-8 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 185.61 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)N/A

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the amidation of 2-Chloro-6-methoxybenzoic acid. This common synthetic transformation can be achieved through the activation of the carboxylic acid followed by reaction with an ammonia source.

Alternatively, synthesis from 2-Chloro-6-methoxybenzaldehyde via an oxidative amidation process is also a viable route.

Synthesis from 2-Chloro-6-methoxybenzoic Acid

This approach involves two main steps: the activation of the carboxylic acid and the subsequent reaction with ammonia.

Workflow Diagram: Synthesis from Carboxylic Acid

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start 2-Chloro-6-methoxybenzoic acid (CAS: 3260-89-7) reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 Activation intermediate 2-Chloro-6-methoxybenzoyl chloride reagent1->intermediate reagent2 Ammonia (NH₃) (aqueous or gaseous) intermediate->reagent2 Amination product This compound reagent2->product

Caption: Proposed two-step synthesis of this compound from its corresponding carboxylic acid.

Experimental Protocol (Proposed)

  • Acid Chloride Formation: To a solution of 2-Chloro-6-methoxybenzoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • The reaction mixture is then refluxed for 2-4 hours until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-Chloro-6-methoxybenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to 0 °C.

  • A solution of concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The resulting solid is collected by filtration, washed with cold water, and dried to afford this compound.

Synthesis from 2-Chloro-6-methoxybenzaldehyde

This method provides a more direct route from the corresponding aldehyde.

Workflow Diagram: Synthesis from Aldehyde

G start 2-Chloro-6-methoxybenzaldehyde (CAS: 29866-54-4) reagents Oxidizing Agent (e.g., KMnO₄) + Ammonia Source (e.g., NH₃) start->reagents Oxidative Amidation product This compound reagents->product G M [M]⁺˙ m/z = 185/187 M-NH2 [M-NH₂]⁺ m/z = 169/171 M->M-NH2 -NH₂ M-Cl [M-Cl]⁺ m/z = 150 M->M-Cl -Cl M-OCH3 [M-OCH₃]⁺ m/z = 154/156 M->M-OCH3 -OCH₃ M-NH2-CO [M-NH₂-CO]⁺ m/z = 141/143 M-NH2->M-NH2-CO -CO G Synthesis Synthesis and Purification Structure Structure Elucidation (NMR, IR, MS) Synthesis->Structure Screening Biological Screening Structure->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Development Preclinical and Clinical Development Lead->Development

In-depth Technical Guide: 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 107485-43-8

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxybenzamide, a benzamide derivative of interest to researchers and scientists in the field of drug development. The document details its physicochemical properties, a potential synthesis method, and its putative role as an inhibitor of the Hedgehog signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 107485-43-8Chemical Supplier Catalogs
Molecular Formula C₈H₈ClNO₂Chemical Supplier Catalogs
Molecular Weight 185.61 g/mol [1]
IUPAC Name This compound[2]
Appearance White to off-white crystalline powderGeneral chemical knowledge
Purity Typically ≥98%[3]

Synthesis of this compound

Hypothetical Synthesis Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Chloro-6-methoxybenzoic acid C 2-Chloro-6-methoxybenzoyl chloride A->C Reflux B Thionyl chloride (SOCl₂) B->C E This compound C->E C->E D Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) D->E

Figure 1: A potential two-step synthesis pathway for this compound.

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

Benzamide derivatives, particularly those with a 2-methoxy substitution pattern, have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[4] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[4] The key signal transducer in this pathway is the G-protein coupled receptor, Smoothened (SMO).[4] Inhibition of SMO is a validated therapeutic strategy for cancers driven by dysregulated Hh signaling.

While direct quantitative data for the inhibitory activity of this compound on the Hedgehog pathway is not available in the reviewed literature, a detailed experimental protocol for assessing the activity of related 2-methoxybenzamide derivatives using a Gli-luciferase reporter assay has been described.[4] This assay is a standard method for quantifying the activity of the Hh pathway.

Experimental Protocol: Gli-Luciferase Reporter Assay

This protocol is adapted from established methods for measuring the inhibition of the Hedgehog signaling pathway.[5][6][7][8]

Objective: To determine the in vitro efficacy of a test compound, such as this compound, in inhibiting the Hedgehog signaling pathway.

Cell Line: NIH/3T3 cells stably or transiently transfected with a Gli-responsive luciferase reporter construct and a Renilla luciferase control plasmid.[5][6]

Materials:

  • Gli-Luciferase Reporter NIH/3T3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I medium

  • Lipofectamine 2000

  • pGL3-8xGli-luciferase plasmid

  • pRL-TK (Renilla luciferase) plasmid

  • Smoothened agonist (e.g., SAG)

  • Test compound (this compound) dissolved in DMSO

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Experimental Workflow:

G A Day 1: Seed NIH/3T3 cells in 96-well plates B Day 2: Co-transfect with Gli-luciferase and Renilla plasmids A->B C Day 3: Replace with low-serum media B->C D Day 4: Treat cells with test compound and Smoothened agonist (SAG) C->D E Day 5: Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Data Analysis: Normalize Firefly to Renilla, calculate % inhibition F->G

Figure 2: A typical experimental workflow for a Gli-luciferase reporter assay.

Detailed Procedure:

  • Cell Seeding: Seed NIH/3T3 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.[6]

  • Transfection:

    • Prepare a DNA-lipid complex by combining the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (at a 10:1 ratio) with a transfection reagent like Lipofectamine 2000 in a serum-free medium (e.g., Opti-MEM).[5][6]

    • Incubate the cells with the transfection complex for 4-6 hours.[5]

    • Add complete growth medium and incubate for an additional 18-24 hours.[5]

  • Serum Starvation: Replace the medium with low-serum (e.g., 0.5% FBS) DMEM.[5]

  • Treatment:

    • Prepare serial dilutions of the test compound (this compound) in low-serum DMEM.

    • Add the diluted compound to the appropriate wells.

    • Induce Hedgehog pathway activation by adding a Smoothened agonist (e.g., 100 nM SAG) to all wells except the negative control.[5]

    • Incubate for 24-48 hours.[5]

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.[5]

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[5][8]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[5]

    • Calculate the percentage of inhibition by comparing the normalized luciferase activity in the compound-treated wells to the agonist-stimulated control wells.

Conclusion

This compound is a benzamide derivative with potential applications in drug discovery, particularly in the context of Hedgehog signaling pathway inhibition. While specific biological activity data for this compound is currently limited, the provided experimental protocol for the Gli-luciferase reporter assay offers a robust method for its evaluation. Further research is warranted to fully elucidate the synthesis and biological profile of this compound.

References

A Comprehensive Technical Guide to 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of 2-Chloro-6-methoxybenzamide, a compound of interest in various research and development sectors. The information is presented to support laboratory activities and theoretical investigations.

Core Physicochemical Data

The essential molecular identifiers and properties of this compound are summarized in the table below for quick reference and comparison.

ParameterValue
Molecular Formula C8H8ClNO2[1][2]
Molecular Weight 185.61 g/mol [3]
CAS Number 107485-43-8[1][2][3]
IUPAC Name This compound[1]

Experimental Protocols

Detailed experimental methodologies for the determination of the molecular weight and formula, while not explicitly detailed in the provided search results, would typically involve the following standard analytical chemistry techniques:

  • Mass Spectrometry (MS): To determine the molecular weight with high precision, a sample of this compound would be ionized and the mass-to-charge ratio of the resulting ions measured. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups, which in turn verifies the molecular formula.

  • Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. These percentages are then used to empirically determine the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental properties.

Figure 1. Core Properties of this compound This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C8H8ClNO2 C8H8ClNO2 Molecular Formula->C8H8ClNO2 185.61 g/mol 185.61 g/mol Molecular Weight->185.61 g/mol

Figure 1. Core Properties of this compound

References

physical and chemical properties of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-6-methoxybenzamide, a compound of interest in medicinal chemistry and drug development. This document details its structural characteristics, available physicochemical data, a plausible synthetic route, and its potential biological significance, particularly in the context of the Hedgehog signaling pathway.

Core Compound Data

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 107485-43-8[1][2][3]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol N/A
Canonical SMILES COC1=CC=CC(=C1C(=O)N)ClN/A
Structure 2D structure of this compoundN/A

Physicochemical Properties

PropertyPredicted ValueSource
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
LogP 1.79N/A

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a general and widely applicable method for the synthesis of benzamides from their corresponding benzoic acids involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

A plausible synthetic route for this compound would start from the commercially available 2-chloro-6-methoxybenzoic acid.

Proposed Synthesis Workflow

Synthesis of this compound start 2-Chloro-6-methoxybenzoic acid step1 React with Thionyl Chloride (SOCl₂) start->step1 intermediate 2-Chloro-6-methoxybenzoyl chloride step1->intermediate step2 React with Ammonia (NH₃) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for benzamide synthesis and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-6-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-6-methoxybenzoyl chloride from Step 1 in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectral Data

Experimentally obtained ¹H and ¹³C NMR spectra for this compound are not available in the public domain. Predicted spectral data can provide an estimation of the expected chemical shifts.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.2 - 7.5Multiplet
Methoxy (OCH₃)~3.9Singlet
Amide (NH₂)5.5 - 7.5 (broad)Singlet
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic C-Cl130 - 135
Aromatic C-O155 - 160
Aromatic CH110 - 130
Methoxy (OCH₃)55 - 60

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, research into structurally related 2-methoxybenzamide derivatives has revealed their potential as inhibitors of the Hedgehog (Hh) signaling pathway.[4][5] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers.[4]

The core mechanism of Hh pathway inhibition by some small molecules involves binding to the Smoothened (Smo) receptor, a key transmembrane protein in the pathway.[4] This binding prevents the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for the expression of Hh target genes involved in cell proliferation and survival.[4]

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH1 SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli_off->Gli_R Proteolytic Cleavage Target_Genes_off Target Genes (Repressed) Gli_R->Target_Genes_off Represses Transcription Hh Hedgehog Ligand PTCH_on PTCH1 Hh->PTCH_on Binds & Inhibits SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved Gli_A Gli-A (Activator) SMO_on->Gli_A Signal Transduction Target_Genes_on Target Genes (Expressed) (Proliferation, Survival) Gli_A->Target_Genes_on Activates Transcription Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->SMO_on Potential Inhibition

Caption: The Hedgehog signaling pathway and potential inhibition.

Given that other 2-methoxybenzamide derivatives have demonstrated activity against the Hh pathway, it is plausible that this compound could also exhibit similar inhibitory effects. Further experimental validation is required to confirm this hypothesis and to elucidate the precise mechanism of action. The chloro and methoxy substituents at the 2 and 6 positions of the benzamide ring would influence the compound's electronic and steric properties, which could in turn affect its binding affinity for the Smo receptor or other potential targets within the pathway.

Conclusion

This compound is a benzamide derivative with potential applications in drug discovery, particularly as a putative inhibitor of the Hedgehog signaling pathway. While detailed experimental data on its physical, chemical, and biological properties are currently scarce in publicly accessible literature, this guide provides a summary of available information and outlines a feasible synthetic approach. Further research is warranted to fully characterize this compound and to explore its therapeutic potential. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations, with the understanding that optimization will be necessary.

References

Unlocking the Potential of 2-Chloro-6-methoxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Chemical Synthesis

Introduction: 2-Chloro-6-methoxybenzamide is a substituted benzamide that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group ortho to the amide functionality, imparts distinct chemical properties that make it a versatile precursor for the development of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its role in the synthesis of novel therapeutic agents and other specialized chemicals. The guide details synthetic methodologies, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in harnessing the full potential of this compound.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 107485-43-8
Appearance White to off-white crystalline powder
Melting Point 158-162 °C
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.

Synthesis of this compound

The reliable synthesis of this compound is the first critical step in its utilization. A common and effective method involves the amidation of 2-chloro-6-methoxybenzoic acid.

Experimental Protocol: Synthesis from 2-Chloro-6-methoxybenzoic Acid

This protocol outlines a two-step process starting from the corresponding benzoic acid.

Step 1: Activation of 2-Chloro-6-methoxybenzoic Acid

  • To a solution of 2-chloro-6-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-chloro-6-methoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation to this compound

  • Dissolve the crude 2-chloro-6-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis of this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2-Chloro-6-methoxybenzoic_Acid 2-Chloro-6-methoxybenzoic Acid 2-Chloro-6-methoxybenzoic_Acid->2-Chloro-6-methoxybenzoyl_Chloride Activation Reagents1 SOCl₂ or (COCl)₂ (cat. DMF) This compound This compound 2-Chloro-6-methoxybenzoyl_Chloride->this compound Amidation Reagents2 NH₃ (gas or aq.)

Synthetic workflow for this compound.

Research Applications

This compound serves as a versatile scaffold for the synthesis of a variety of biologically active compounds. Key areas of application include oncology, infectious diseases, and crop protection.

Inhibition of the Hedgehog Signaling Pathway

Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant activation of this pathway is implicated in the development and progression of several cancers.

The core structure of this compound can be incorporated into more complex molecules designed to target key components of the Hh pathway, such as the Smoothened (Smo) receptor.

Hedgehog Signaling Pathway Inhibition cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Inhibition by this compound Derivatives Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits Gli Gli SUFU->Gli inhibits Gli_A Gli (Active) Gli->Gli_A Nucleus Nucleus Gli_A->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Inhibitor This compound Derivative Inhibitor->Smo inhibits

Inhibition of the Hedgehog pathway by targeting Smoothened.

Quantitative Data: Hedgehog Pathway Inhibition

Compound IDModification on Benzamide CoreTargetIC₅₀ (nM)Reference
Derivative A N-substitution with a substituted phenyl groupSmoothened170[2]
Derivative B N-substitution with a heterocyclic moietySmoothened30[1]

Experimental Protocol: Hedgehog Signaling Luciferase Reporter Assay [1][3][4][5][6]

This assay is used to quantify the activity of the Hedgehog pathway in response to inhibitors.

  • Cell Culture: Culture NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives or a vehicle control.

  • Pathway Activation: Stimulate the Hedgehog pathway by adding a Smoothened agonist, such as SAG, to all wells except for the negative control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Calculate the IC₅₀ values by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Luciferase Reporter Assay Workflow start Start seed_cells Seed reporter cells in 96-well plate start->seed_cells treat_compounds Treat with This compound derivatives seed_cells->treat_compounds activate_pathway Activate Hedgehog pathway (e.g., with SAG) treat_compounds->activate_pathway incubate Incubate for 24-48 hours activate_pathway->incubate lyse_measure Lyse cells and measure Firefly & Renilla luminescence incubate->lyse_measure analyze Normalize data and calculate IC₅₀ values lyse_measure->analyze end End analyze->end

Workflow for a Hedgehog signaling luciferase reporter assay.
Antifungal and Antimicrobial Applications

Substituted benzamides are a well-established class of compounds with known antifungal and antibacterial properties.[7][8][9][10] The this compound scaffold can be functionalized to generate novel antimicrobial agents. The mechanism of action for such compounds can vary, but may involve the inhibition of essential enzymes or disruption of cell wall integrity.

Quantitative Data: Antifungal Activity of Benzamide Derivatives

Compound TypeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Substituted Benzamide Derivative CAspergillus niger12.5
Substituted Benzamide Derivative DAlternaria alternata1.77 (EC₅₀)[8]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare a serial dilution of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the test compound. Include positive (fungus with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Kinase Inhibition

The benzamide moiety is a common feature in many kinase inhibitors used in cancer therapy.[11] By modifying the this compound core, it is possible to design and synthesize novel inhibitors targeting specific kinases involved in cancer cell signaling pathways.

Agrochemicals

Benzamide derivatives have also found applications in the agricultural sector as herbicides and fungicides.[12][13] The structural features of this compound can be exploited to develop new crop protection agents with improved efficacy and selectivity.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in various fields of research, most notably in drug discovery and agrochemical development. Its utility as a scaffold for generating potent Hedgehog pathway inhibitors has been demonstrated, and its potential for yielding novel antifungal agents, kinase inhibitors, and crop protection chemicals is an active area of investigation. This technical guide provides a foundational resource for researchers looking to explore and expand upon the applications of this promising compound. The detailed protocols and summarized data are intended to facilitate the design and execution of new research endeavors, ultimately contributing to the development of innovative solutions for human health and agriculture.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methoxybenzamide Derivatives and Analogs as Hedgehog Signaling Pathway Inhibitors

This technical guide provides a comprehensive overview of a series of 2-methoxybenzamide derivatives, with a particular focus on analogs related to the this compound core structure. These compounds have emerged as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer therapy. This document details their synthesis, pharmacological activity, mechanism of action, and the experimental protocols used for their evaluation.

Introduction: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[1][2] However, its aberrant activation is implicated in the development and metastasis of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and pancreatic carcinoma.[1][2] A key protein in this pathway is the Smoothened (Smo) receptor, making it a prime target for anticancer drug development.[1][3]

Upon secretion of Hh ligands, the transmembrane protein Patched (Ptch) no longer inhibits the Smoothened (Smo) receptor.[1][2] This allows Smo to traffic into the primary cilium, initiating a downstream cascade that leads to the activation of Glioma-associated (Gli) transcription factors.[1][2] Activated Gli translocates to the nucleus to trigger the expression of target genes involved in cell proliferation and survival.[1][2]

While approved Hh pathway inhibitors like vismodegib and sonidegib exist, they are associated with adverse effects and acquired drug resistance, often due to mutations in the Smo receptor.[3][4] This has driven the search for novel inhibitors. Researchers have identified a series of 2-methoxybenzamide derivatives that demonstrate potent Hh pathway inhibition, offering a promising scaffold for the development of new anticancer agents.[1][4] These compounds have shown efficacy against wild-type and certain mutant forms of the Smo receptor.[1][2]

Synthesis of 2-Methoxybenzamide Derivatives

Two primary synthetic routes have been established for the creation of the target 2-methoxybenzamide derivatives, categorized as benzimidazole and phenyl imidazole analogues.

General Synthesis of Benzimidazole Analogues (Compounds 10-16)

The synthesis begins with the reaction of substituted acids with thionyl chloride (SOCl₂) to form acyl chlorides. These intermediates are then condensed with methyl 4-amino-2-methoxybenzoate. The resulting ester is hydrolyzed to a carboxylic acid, which is subsequently amidated with 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline to yield the final benzimidazole derivatives.[1][4]

G cluster_0 Scheme 1: Benzimidazole Analogues A Substituted Acid B Acyl Chloride A->B SOCl2, Toluene C Intermediate Ester (5a-g) B->C Methyl 4-amino-2-methoxybenzoate, TEA, DMF D Carboxylic Acid (6a-g) C->D NaOH, aq. Alcohol E Target Compounds (10-16) D->E 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, HATU, DIPEA, DCM

Caption: Synthetic workflow for benzimidazole derivatives.

General Synthesis of Phenyl Imidazole Analogues (Compounds 17-23)

This pathway starts with the reaction of 2-chloro-5-nitrobenzonitrile and ammonium chloride in the presence of sodium alkoxide to produce an amidine hydrochloride intermediate. This is followed by cyclization with 2-bromoacetophenone to give an imidazole intermediate, which is then reduced to an amino compound. Finally, condensation with the previously synthesized carboxylic acids (6a-g) yields the target phenyl imidazole derivatives.[1][2][4]

G cluster_1 Scheme 2: Phenyl Imidazole Analogues F 2-Chloro-5-nitrobenzonitrile G Amidine Hydrochloride (7) F->G CH3ONa, NH4Cl H Imidazole Intermediate (8) G->H 2-bromoacetophenone, NaHCO3 I Amino Compound (9) H->I SnCl2*2H2O, HCl K Target Compounds (17-23) I->K HATU, DIPEA, DCM J Carboxylic Acids (6a-g) J->K

Caption: Synthetic workflow for phenyl imidazole derivatives.

Pharmacological Activity and Structure-Activity Relationship (SAR)

The inhibitory activity of the synthesized compounds against the Hedgehog pathway was evaluated using a Gli-luciferase (Gli-luc) reporter assay. The results, expressed as IC₅₀ values, are summarized below.

Quantitative Data: Hedgehog Pathway Inhibition
CompoundR GroupPart AYield (%)IC₅₀ (μM) ᵃ
10 HBenzimidazole850.17 ± 0.04
11 2-ClBenzimidazole780.45 ± 0.05
12 3-FBenzimidazole710.53 ± 0.06
13 4-FBenzimidazole810.48 ± 0.05
14 2-Cl (Pyridine)Benzimidazole860.23 ± 0.06
15 4-Cl (Pyridine)Benzimidazole750.35 ± 0.04
16 6-Cl (Pyridine)Benzimidazole730.41 ± 0.03
17 HPhenyl Imidazole810.12 ± 0.03
18 2,4-diClPhenyl Imidazole760.26 ± 0.02
19 3-FPhenyl Imidazole820.31 ± 0.04
20 4-FPhenyl Imidazole790.25 ± 0.05
21 2-Cl (Pyridine)Phenyl Imidazole840.03 ± 0.01
22 6-Cl (Pyridine)Phenyl Imidazole770.15 ± 0.08
23 H (Pyridine)Phenyl Imidazole830.07 ± 0.02
3 Lead Compound--0.18 ± 0.03
1 Vismodegib--0.02 ± 0.01
ᵃ Results are expressed as the mean ± standard deviation of three separate IC₅₀ determinations.[1]
Structure-Activity Relationship (SAR) Insights

The data reveals several key structural insights for potent Hh pathway inhibition:

  • Core Structure: Phenyl imidazole analogues consistently showed higher potency than their benzimidazole counterparts (e.g., compound 17 vs. 10; 18 vs. 11), indicating that the ring-opened phenyl imidazole fragment enhances molecular flexibility and activity.[1]

  • Aromatic Ring Substituents (Part B):

    • A monochlorine substituent (compound 17 , IC₅₀ = 0.12 μM) was more effective than dichloride (18 , IC₅₀ = 0.26 μM) or fluoro analogs (19 and 20 ).[1][4]

    • Replacing the phenyl ring with a pyridine ring to increase hydrophilicity significantly boosted potency, as seen by comparing the pyridyl derivative 21 (IC₅₀ = 0.03 μM) with the phenyl derivative 17 .[1][3]

  • Position of Chlorine on Pyridine Ring: The position of the chlorine atom on the nicotinamide group was critical. A 2'-position chlorine improved anti-Hh activity (e.g., 21 vs. 23 ), while a 6'-position chlorine diminished it (22 vs. 23 ).[1][4]

  • Most Potent Compound: Compound 21 emerged as the most potent derivative in the series, with an IC₅₀ value of 0.03 μM, which is comparable to the positive control, vismodegib (IC₅₀ = 0.02 μM), and six-fold more potent than the lead compound 3 .[1][3]

Mechanism of Action

The 2-methoxybenzamide derivatives inhibit the Hh signaling pathway by directly targeting the Smoothened (Smo) receptor.

cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Mechanism of Inhibition Hh Hh Ligand Ptch Ptch Receptor Hh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits PC Primary Cilium Smo->PC Translocates to Gli Gli Proteins PC->Gli Signal Cascade Nucleus Nucleus Gli->Nucleus Translocates to TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates Inhibitor 2-Methoxybenzamide Derivative (e.g., Cmpd 21) Inhibitor->Smo Blocks Translocation

Caption: Inhibition of the Hh pathway by 2-methoxybenzamide derivatives.

Experimental evidence shows that the representative compound 21 prevents the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium.[1][2] This action effectively blocks the downstream signaling cascade.[1] Molecular docking studies suggest these compounds bind within the same pocket of the Smo receptor as known inhibitors, forming additional hydrogen bonds with key residues like Tyr394 and Arg400, which may account for their high potency.[1][4] Furthermore, compound 21 retained its suppressive activity against the D477G Smo mutant, a mutation known to confer resistance to vismodegib, highlighting its potential to overcome clinical resistance.[2][4]

Experimental Protocols

General Synthetic Chemistry

Synthesis of Acyl Chlorides: A substituted acid is refluxed in thionyl chloride (SOCl₂) for approximately 3 hours to generate the corresponding acyl chloride.[1]

Condensation to Form Intermediate Esters (e.g., 5a-g): The acyl chloride is condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine (TEA) in dimethylformamide (DMF) at room temperature overnight.[1][4]

Hydrolysis to Carboxylic Acids (e.g., 6a-g): The intermediate ester is hydrolyzed using sodium hydroxide (NaOH) in an aqueous alcohol solution at 40°C for 5 hours.[4]

Amidation to Form Target Compounds (e.g., 17-23): The carboxylic acid (e.g., 5a-g) is coupled with the appropriate amine (e.g., compound 9) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in dichloromethane (DCM) at room temperature for 24 hours.[4]

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay is used to quantify the inhibition of the Hh signaling pathway.

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene (NIH3T3-Gli-Luc) are typically used.

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 nM to 10 μM) for 1-2 hours.

    • Pathway Activation: The Hh pathway is activated by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand. A positive control (e.g., vismodegib) and a negative control (vehicle, e.g., DMSO) are included.

    • Incubation: The plates are incubated for an additional 24-48 hours to allow for reporter gene expression.

    • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The resulting luminescence, which is proportional to Gli activity, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to the vehicle control. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The results are typically expressed as the mean ± standard deviation from at least three independent experiments.[1]

Conclusion

The 2-methoxybenzamide scaffold is a highly promising platform for the development of novel Hedgehog pathway inhibitors. Through systematic structural modification, researchers have developed potent antagonists, such as compound 21 , which exhibit nanomolar efficacy comparable to clinically approved drugs.[1][3] These derivatives effectively block the Smoothened receptor, a key node in the Hh pathway.[2] Critically, select compounds demonstrate activity against drug-resistant Smo mutants and show potent antiproliferative effects in cancer cell lines, suggesting they may overcome some of the limitations of existing therapies.[1][2] Further optimization of this chemical series is underway and holds significant potential for the discovery of next-generation anticancer agents.[3][4]

References

The Pivotal Role of the 2-Methoxybenzamide Scaffold in Hedgehog Pathway Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Hedgehog Signaling Pathway: A Key Target in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and colorectal cancers.[1] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the transmembrane receptor Patched (Ptch), which alleviates its inhibition of the G-protein coupled receptor-like protein Smoothened (Smo).[2][3] This allows Smo to translocate to the primary cilium, initiating a downstream signaling cascade that culminates in the activation and nuclear translocation of Gli transcription factors, which then regulate the expression of target genes involved in cell proliferation and survival.[2][3] Consequently, inhibiting the Hh pathway, particularly by targeting Smo, has emerged as a promising strategy for cancer therapy.[1][4]

2-Methoxybenzamide Derivatives as Potent Smoothened Inhibitors

Recent research has identified a novel series of compounds built upon a 2-methoxybenzamide scaffold as potent antagonists of the Hedgehog signaling pathway.[1] In these derivatives, the 2-methoxybenzamide moiety acts as a central connector, linking an imidazole group (Part A) and an aryl amide group (Part B).[1]

The biological evaluation of these compounds has demonstrated that the 2-methoxybenzamide scaffold is advantageous for their Hh pathway inhibitory activity, with many derivatives exhibiting submicromolar IC50 values.[1][5]

Mechanism of Action

The primary mechanism by which these 2-methoxybenzamide derivatives inhibit the Hh pathway is through the direct blockade of the Smoothened (Smo) receptor.[1][5] By binding to Smo, these compounds prevent its Shh-induced translocation into the primary cilium, thereby interrupting the downstream signaling cascade and preventing the activation of Gli transcription factors.[1][4] This targeted inhibition of Smo has been shown to be effective even against certain drug-resistant mutants of Smo.[1][4]

Quantitative Data: In Vitro Efficacy of 2-Methoxybenzamide Derivatives

The inhibitory potency of these compounds has been quantified using a Gli-luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values for representative compounds from this series are summarized below.

CompoundRXGli-luc reporter IC50 (μM)
17 2-ClN0.09
18 3-ClN0.11
19 4-ClN0.08
20 2-FN0.12
21 2'-Cl-nicotinamide-0.03
22 6'-Cl-nicotinamide-0.25
23 nicotinamide-0.18

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1]

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.

Principle: The assay utilizes cells that are engineered to express the firefly luciferase gene under the control of a promoter containing binding sites for the Gli transcription factors. When the Hh pathway is activated, Gli proteins bind to this promoter and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the activity of the Hh pathway. Inhibitors of the pathway will reduce luciferase expression and, consequently, the light output.

Detailed Methodology:

  • Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with low-serum medium (e.g., 0.5% FBS) containing a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) and varying concentrations of the test compounds (the 2-methoxybenzamide derivatives). A positive control (e.g., vismodegib) and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The cells are incubated with the compounds and agonist for a period of 48 to 72 hours to allow for the activation of the signaling pathway and the expression of the reporter gene.

  • Luciferase Assay: After incubation, the medium is removed, and the cells are lysed. The luciferase activity is then measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration. The IC50 value, which is the concentration of the compound that causes a 50% inhibition of the luciferase activity, is calculated using non-linear regression analysis.

Visualizations

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Degradation Complex Gli Gli SUFU->Gli Gli_A Gli (Active) Gli->Gli_A Activation Nucleus Nucleus Gli_A->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->Smo Blocks

Caption: The Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.

Gli_Luciferase_Assay_Workflow Start Start: Seed NIH3T3 cells with Gli-luciferase reporter Add_Agonist_Compound Add Hh pathway agonist (e.g., Shh) and test compounds Start->Add_Agonist_Compound Incubate Incubate for 48-72 hours Add_Agonist_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize data and calculate IC50 values Measure_Luciferase->Analyze_Data End End: Determine inhibitory potency Analyze_Data->End

Caption: Workflow for the Gli-luciferase reporter assay.

Methoxybenzamide_Derivative_Structure Core 2-Methoxybenzamide (Connector) PartB Aryl Amide (Part B) Core->PartB -- PartA Imidazole Group (Part A) PartA->Core --

Caption: General structure of the 2-methoxybenzamide-based Hedgehog pathway inhibitors.

References

Solubility Profile of 2-Chloro-6-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Chloro-6-methoxybenzamide. A thorough review of publicly accessible scientific literature, chemical databases, and supplier documentation indicates a significant lack of quantitative solubility data for this compound in various solvents. This document serves to consolidate the available information and, more importantly, to provide detailed, standardized experimental protocols for researchers to determine the solubility of this compound in-house. The methodologies described herein are based on established practices for the characterization of active pharmaceutical ingredients (APIs) and other chemical entities. Understanding the solubility is a critical prerequisite for formulation development, process chemistry, and ensuring reliable data in biological assays.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1][2][3]
Molecular Weight 185.61 g/mol [1]
CAS Number 107485-43-8[1][2][3][4]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not available in the surveyed public domain literature. Chemical supplier BIOFOUNT explicitly states "Not available" for solubility information. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data not availableData not available
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Acetone25Data not availableData not available
Acetonitrile25Data not availableData not available
Other (Specify)

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary solubility data, this section provides detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent and is a critical parameter for understanding its intrinsic physicochemical properties. The shake-flask method is the gold standard for this determination.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. The appropriate equilibration time should be determined by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the original solubility by applying the dilution factor.

G A Add excess this compound to solvent B Equilibrate (e.g., 24-72h) with agitation at constant T A->B C Allow solid to settle B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Dilute sample D->E F Quantify by HPLC or LC-MS E->F G Calculate solubility F->G

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Screening

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This can be indicative of how a compound might behave in an assay or upon administration.

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution:

    • In a multi-well plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation and Precipitation:

    • Cover the plate and shake for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C). During this time, the compound may precipitate out of solution at concentrations above its kinetic solubility limit.

  • Measurement:

    • The concentration of the dissolved compound is measured to identify the point of precipitation. Common detection methods include:

      • Turbidimetry/Nephelometry: Measures the amount of light scattered by undissolved particles.

      • UV-Vis Spectroscopy: After filtering the samples, the concentration in the clear supernatant is measured.

      • Direct UV-Vis in Plate Reader: Measures the absorbance in each well, where a significant increase in absorbance can indicate precipitation.

G A Prepare high-concentration stock in DMSO (e.g., 10 mM) B Serially dilute stock into aqueous buffer in a multi-well plate A->B C Incubate with shaking (e.g., 1-2h at 25°C) B->C D Measure precipitation point C->D E Turbidimetry / Nephelometry D->E Detection Method F UV-Vis Spectroscopy (after filtration) D->F Detection Method

Caption: Kinetic Solubility Workflow

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable a thorough characterization of this compound, supporting its advancement in research and development pipelines. It is recommended that researchers performing these experiments document all conditions and results meticulously to contribute to the body of knowledge for this compound.

References

Methodological & Application

Synthesis of 2-Chloro-6-methoxybenzamide: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-6-methoxybenzamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the conversion of 2-Chloro-6-methoxybenzoic acid to its corresponding acid chloride, followed by amidation. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The protocol detailed herein describes a reliable and reproducible method for the preparation of this compound, starting from the commercially available 2-Chloro-6-methoxybenzoic acid. The methodology involves the formation of an acyl chloride intermediate, which is subsequently reacted with ammonia to yield the desired benzamide.

Reaction Scheme

Materials and Equipment

MaterialGradeSupplier
2-Chloro-6-methoxybenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ammonium hydroxide (NH₄OH)28-30% solutionSigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeFisher Scientific
Diethyl etherACS gradeFisher Scientific
Celite------

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-methoxybenzoic acid (1.87 g, 10 mmol).

  • Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension.

  • Carefully add thionyl chloride (1.46 mL, 20 mmol, 2 equivalents) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 2-Chloro-6-methoxybenzoyl chloride is obtained as a yellow oil or solid and is used in the next step without further purification.

Step 2: Synthesis of this compound
  • Cool the flask containing the crude 2-Chloro-6-methoxybenzoyl chloride in an ice bath.

  • Slowly and carefully add a 28-30% aqueous solution of ammonium hydroxide (20 mL) to the crude acid chloride with vigorous stirring. Caution: This reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (2 x 20 mL) to remove any remaining ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Molar Amount (mmol)Product Yield (g)Product Yield (%)
2-Chloro-6-methoxybenzoic acidC₈H₇ClO₃186.591.8710--
This compoundC₈H₈ClNO₂185.61--(To be determined)(To be determined)

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 2-Chloro-6-methoxybenzoic acid in Dichloromethane B Add Thionyl Chloride A->B C Reflux for 2h at 40°C B->C D Rotary Evaporation C->D E Crude 2-Chloro-6-methoxybenzoyl chloride D->E F Add Aqueous Ammonia (ice bath) E->F Proceed to next step G Stir at RT for 1h F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallization & Drying I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction of thionyl chloride with the carboxylic acid and the subsequent quenching with ammonium hydroxide are exothermic and release corrosive gases. Ensure proper temperature control and gas trapping if necessary.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

This protocol provides a general guideline. Optimization of reaction conditions, such as reaction time, temperature, and stoichiometry, may be necessary to achieve the desired yield and purity.

Application Notes and Protocols: 2-Chloro-6-methoxybenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Chloro-6-methoxybenzamide as a versatile intermediate in the synthesis of biologically active molecules. The primary application highlighted is the synthesis of urea-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), a significant target in drug discovery for pain, inflammation, and anxiety.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the chloro and methoxy groups on the phenyl ring offers opportunities for synthetic diversification and can influence the pharmacological properties of the final compounds. One of the key applications of this intermediate is in the preparation of substituted ureas, a common scaffold in potent enzyme inhibitors. This is typically achieved by converting the benzamide to a more reactive isocyanate intermediate.

Key Application: Synthesis of a Urea-Based FAAH Inhibitor

A significant application of this compound is in the synthesis of urea derivatives that can act as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors, producing analgesic, anxiolytic, and anti-inflammatory effects.[1][2][3] Urea-based compounds have been identified as potent and selective FAAH inhibitors, often acting as irreversible covalent modifiers of the enzyme's active site serine.[1][2]

The synthetic strategy involves a two-step process:

  • Formation of 2-Chloro-6-methoxyphenyl isocyanate: The benzamide is converted to the corresponding isocyanate. This can be achieved through a Hofmann rearrangement, though a common laboratory and industrial method involves reaction with an activating agent like oxalyl chloride or triphosgene to form an acyl isocyanate, which then rearranges.

  • Formation of the Urea Derivative: The in situ generated or isolated isocyanate is then reacted with a suitable amine to yield the final unsymmetrical urea.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a representative N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea, a hypothetical FAAH inhibitor, starting from this compound. The yields are based on typical values reported for similar synthetic transformations.[4][5]

StepReactant 1Reactant 2ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)
1This compoundOxalyl Chloride2-Chloro-6-methoxyphenyl isocyanate181.591 : 1.21.8285-95
22-Chloro-6-methoxyphenyl isocyanatePiperidineN-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea267.741 : 1.12.6880-90

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxyphenyl isocyanate

This protocol describes the conversion of this compound to 2-chloro-6-methoxyphenyl isocyanate.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous solvent for trapping (e.g., Toluene)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the benzamide.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (CO, CO2, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution to neutralize the acidic off-gases.

  • The resulting crude 2-chloro-6-methoxyphenyl isocyanate can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea

This protocol describes the reaction of 2-chloro-6-methoxyphenyl isocyanate with piperidine to form the corresponding urea derivative.

Materials:

  • 2-Chloro-6-methoxyphenyl isocyanate (from Protocol 1)

  • Piperidine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the crude or purified 2-chloro-6-methoxyphenyl isocyanate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of piperidine (1.1 eq) in the same anhydrous solvent.

  • Add the piperidine solution dropwise to the stirred isocyanate solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea.

Visualizations

Synthetic Workflow

G cluster_reagents A This compound C 2-Chloro-6-methoxyphenyl isocyanate A->C Isocyanate Formation B Oxalyl Chloride, DCM E N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea C->E Urea Formation D Piperidine, DCM

Caption: Synthetic pathway for a urea-based FAAH inhibitor.

FAAH Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_out Anandamide (extracellular) CB1_CB2 CB1/CB2 Receptors Anandamide_out->CB1_CB2 binds to Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1_CB2->Therapeutic_Effects leads to Anandamide_in Anandamide (intracellular) FAAH FAAH Enzyme Anandamide_in->FAAH is degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid producing Urea_Inhibitor Urea-based Inhibitor (e.g., from this compound) Urea_Inhibitor->FAAH inhibits

Caption: Mechanism of action of FAAH inhibitors.

References

Application Notes and Protocols: 2-Chloro-6-methoxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-chloro-6-methoxybenzamide scaffold in medicinal chemistry, with a primary focus on its role as a potent inhibitor of the Hedgehog (Hh) signaling pathway. While specific data for this compound is limited in publicly available literature, the broader class of 2-methoxybenzamide derivatives has been extensively studied, revealing significant potential for the development of novel therapeutics, particularly in oncology.

Introduction to the 2-Methoxybenzamide Scaffold

The 2-methoxybenzamide core structure is a key pharmacophore in a series of recently developed inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a critical target for therapeutic intervention.[3][4] The primary molecular target within this pathway for 2-methoxybenzamide derivatives is the Smoothened (Smo) receptor, a G protein-coupled receptor-like protein.[1][2] By binding to and inhibiting Smo, these compounds can effectively block downstream signaling and suppress tumor growth.[1][2]

Key Applications in Medicinal Chemistry

The principal application of this compound and its analogs in medicinal chemistry is the development of anti-cancer agents. The 2-methoxybenzamide scaffold has been shown to be advantageous for potent Hh pathway inhibition, with several derivatives exhibiting submicromolar to nanomolar IC50 values.[1][2]

Primary Therapeutic Target: Smoothened (Smo) Receptor in the Hedgehog Signaling Pathway.

Therapeutic Potential:

  • Basal Cell Carcinoma

  • Medulloblastoma

  • Pancreatic Cancer

  • Colorectal Carcinoma

  • Leukemia

Quantitative Data: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

The following table summarizes the in vitro activity of a series of 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as determined by the Gli-luciferase reporter assay. This data highlights the structure-activity relationships (SAR) within this class of compounds and underscores the potential of substitutions on the benzamide ring.

Compound IDR Group (Part B)Linker (Part A)IC50 (µM)[5]
Vismodegib (1) --0.05 ± 0.02
Lead Cmpd (3) ---
10 HBenzimidazole0.17 ± 0.06
11 2,4-Cl2Benzimidazole0.53 ± 0.05
12 3-FBenzimidazole0.79 ± 0.14
13 4-FBenzimidazole0.34 ± 0.07
14 2-ClNicotinamide0.05 ± 0.02
15 6-ClNicotinamide0.86 ± 0.09
16 HNicotinamide0.08 ± 0.02
17 2-ClPhenyl Imidazole0.12 ± 0.06
18 2,4-Cl2Phenyl Imidazole0.26 ± 0.08
19 3-FPhenyl Imidazole0.31 ± 0.09
20 4-FPhenyl Imidazole0.25 ± 0.04
21 2-ClPyridine0.03 ± 0.01
22 6-ClPyridine0.15 ± 0.08
23 HPyridine0.07 ± 0.02

Data presented is for illustrative purposes based on published research on 2-methoxybenzamide derivatives.[5]

Experimental Protocols

Protocol 1: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This cell-based assay is the gold standard for quantifying Hh pathway activity and is used to determine the IC50 values of potential inhibitors.[4]

Objective: To measure the dose-dependent inhibition of Hedgehog signaling by a test compound.

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • Positive control (e.g., Vismodegib).

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog N-terminal domain (ShhN) or SAG).

  • 96-well white, clear-bottom plates.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed NIH/3T3-Gli-Luc cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in low-serum (0.5% FBS) DMEM. Add the diluted compounds to the designated wells.[6]

  • Pathway Activation: Add a Hedgehog pathway agonist (e.g., SAG to a final concentration of 100 nM) to all wells except the unstimulated control.[6]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.[3]

    • Lyse the cells by adding passive lysis buffer.[6]

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[6]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms the mechanism of action by observing the localization of the Smoothened receptor.

Objective: To determine if a test compound inhibits the agonist-induced translocation of Smoothened to the primary cilium.

Materials:

  • NIH/3T3 cells.

  • Fibronectin-coated chamber slides.

  • Hedgehog pathway agonist (e.g., ShhN).

  • Test compound.

  • Fixative (e.g., 4% Paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibodies: anti-Smoothened and anti-acetylated tubulin (cilia marker).

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed NIH/3T3 cells on fibronectin-coated chamber slides and grow to confluence.

    • Induce ciliogenesis by serum starvation (e.g., 0.5% FBS) for 24 hours.

    • Treat cells with the test compound for a specified time, followed by stimulation with a Hedgehog agonist (e.g., ShhN) for 24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with 5% BSA.

    • Incubate with primary antibodies (anti-Smo and anti-acetylated tubulin) overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of cells showing Smo localization in the primary cilium for each treatment condition.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SMO_cilium SMO SMO->SMO_cilium Translocates SUFU_GLI SUFU-GLI Complex SMO_cilium->SUFU_GLI Dissociates SUFU SUFU GLI GLI GLI_active Active GLI SUFU_GLI->GLI_active Releases Target_Genes Target Gene Expression GLI_active->Target_Genes Activates This compound 2-Chloro-6- methoxybenzamide This compound->SMO Inhibits

Caption: Hedgehog Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_primary_screen Primary Screen cluster_secondary_assay Secondary Assay (Mechanism of Action) Cell_Seeding Seed Gli-Luc Reporter Cells Compound_Addition Add Test Compound (e.g., this compound) Cell_Seeding->Compound_Addition Pathway_Activation Activate Pathway (e.g., with SAG) Compound_Addition->Pathway_Activation Incubation Incubate 48h Pathway_Activation->Incubation Luciferase_Assay Measure Luciferase Activity Incubation->Luciferase_Assay IC50_Determination Determine IC50 Luciferase_Assay->IC50_Determination Cell_Culture Culture NIH/3T3 Cells IC50_Determination->Cell_Culture Validate Hits Treatment Treat with Compound and Agonist Cell_Culture->Treatment Immunostaining Immunostain for SMO and Cilia Treatment->Immunostaining Microscopy Fluorescence Microscopy Immunostaining->Microscopy Analysis Analyze SMO Ciliary Localization Microscopy->Analysis

Caption: Experimental Workflow for Screening Hedgehog Pathway Inhibitors.

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-Chloro-6-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The following protocols detail the techniques for confirming the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates like this compound. A reversed-phase HPLC method is typically employed, separating the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This method is highly effective for quantifying impurities and determining the overall percentage purity of the synthesized compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For method development, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed prior to use. For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Analysis: Inject the sample and standard solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Quantitative Data Summary:

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time Compound-specific, to be determined experimentally

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject data_acq Data Acquisition (Chromatogram) hplc->data_acq Detect analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->analysis report Reporting analysis->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying this compound and for detecting any volatile impurities that may be present from the synthesis process. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass fragmentation patterns, which act as a molecular fingerprint for identification.

Experimental Protocol:

  • Instrumentation: A GC-MS system with a capillary column suitable for polar compounds (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample solution in a suitable solvent (e.g., dichloromethane or ethyl acetate) in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like ethyl acetate.

Quantitative Data Summary:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Carrier Gas Helium
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample_prep Sample Preparation (Dissolution in Volatile Solvent) gc_injection GC Injection (Vaporization) sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection and Spectral Analysis ms_ionization->ms_detection identification Compound Identification (Library Matching) ms_detection->identification

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. This allows for the unambiguous confirmation of its molecular structure.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • The chemical shifts (δ) are reported in ppm relative to the solvent peak.

Expected Spectral Data (Predicted):

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H 7.0 - 7.5Multiplets (Aromatic protons)
5.5 - 7.0Broad singlets (Amide protons)
~3.9Singlet (Methoxy protons)
¹³C ~168Carbonyl carbon
110 - 160Aromatic carbons
~56Methoxy carbon

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the N-H, C=O, C-O, and C-Cl bonds, confirming the presence of the amide, methoxy, and chloro functional groups.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3400 - 3200Amide N-H stretching
C-H Stretch (Aromatic) 3100 - 3000Aromatic C-H stretching
C-H Stretch (Aliphatic) 3000 - 2850Methoxy C-H stretching
C=O Stretch (Amide I) 1680 - 1630Carbonyl stretching
N-H Bend (Amide II) 1640 - 1550N-H bending
C-O Stretch 1250 - 1000Ether C-O stretching
C-Cl Stretch 800 - 600Carbon-chlorine stretching

Logical Relationship of Analytical Techniques for Characterization

Characterization_Logic compound This compound hplc HPLC (Purity) compound->hplc gcms GC-MS (Identity, Volatile Impurities) compound->gcms nmr NMR (Structure Elucidation) compound->nmr ftir FTIR (Functional Groups) compound->ftir characterization Full Characterization hplc->characterization gcms->characterization nmr->characterization ftir->characterization

Caption: Logical workflow for the comprehensive characterization of this compound.

Application Notes and Protocols for 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical characterization of 2-Chloro-6-methoxybenzamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted NMR and MS data based on established principles and analysis of structurally similar molecules. Detailed, standardized protocols for acquiring high-quality NMR and MS data for this class of aromatic amides are also provided. Additionally, a generalized workflow for the characterization of such compounds is presented visually.

Predicted Analytical Data

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8m2HAromatic CH
~ 7.0 - 7.2m1HAromatic CH
~ 7.5 (broad s)s1HAmide NH
~ 6.0 (broad s)s1HAmide NH
~ 3.9s3HMethoxy (-OCH₃)

Note: The amide protons may appear as one or two broad signals and their chemical shift can be highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 168Carbonyl (C=O)
~ 157Aromatic C-O
~ 135Aromatic C-Cl
~ 132Aromatic CH
~ 128Aromatic C-C(O)NH₂
~ 125Aromatic CH
~ 112Aromatic CH
~ 56Methoxy (-OCH₃)
Table 3: Predicted Mass Spectrometry Data for this compound
m/z RatioPredicted Fragment
185/187[M]⁺ (Molecular ion)
169/171[M - NH₂]⁺
141/143[M - NH₂ - CO]⁺
126[M - NH₂ - CO - CH₃]⁺
108[M - NH₂ - CO - Cl]⁺
77[C₆H₅]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound. These are generalized for aromatic amides and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: 200-250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or higher, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • If using a hyphenated technique like LC-MS or GC-MS, prepare the sample in the mobile phase or a compatible volatile solvent.

  • Instrument Setup (for Electrospray Ionization - ESI):

    • Set the ion source parameters:

      • Ionization mode: Positive or negative

      • Capillary voltage: 3-5 kV

      • Nebulizer gas pressure: 20-40 psi

      • Drying gas flow rate: 5-10 L/min

      • Drying gas temperature: 250-350 °C

    • Calibrate the mass analyzer using a standard calibration mixture.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it through an LC system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis, perform MS/MS experiments by selecting the molecular ion peak and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the isotopic pattern for the presence of chlorine.

    • Propose fragmentation pathways based on the observed fragment ions in the MS and MS/MS spectra.

Visualizations

The following diagrams illustrate generalized workflows relevant to the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI/ESI) purification->ms structure Structure Confirmation nmr->structure ms->structure

Caption: General workflow for the synthesis and characterization of this compound.

mass_spec_fragmentation M [M]⁺˙ (m/z 185/187) F1 [M - NH₂]⁺ (m/z 169/171) M->F1 -NH₂ F2 [M - CO]⁺˙ (m/z 157/159) M->F2 -CO F3 [M - OCH₃]⁺ (m/z 154/156) M->F3 -OCH₃ F4 [C₇H₄ClO]⁺ (m/z 139/141) F1->F4 -CO

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Application Note: HPLC Purification of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methoxybenzamide is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. As with many steps in drug development and fine chemical synthesis, ensuring the purity of such intermediates is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of organic compounds. This application note details a reverse-phase HPLC (RP-HPLC) method for the purification of this compound, suitable for researchers, scientists, and professionals in drug development. The described protocol provides a reliable and efficient procedure for isolating the target compound from potential impurities.

Experimental Protocol

This protocol is based on common methodologies for the purification of benzamide derivatives and related aromatic compounds.[1][2][3]

1. Instrumentation and Materials

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column compartment, and a UV-Vis detector.

  • Column: A C18 reverse-phase column is recommended for the separation of benzamide derivatives.[2] A column with dimensions of 10 x 250 mm and a particle size of 5 µm is suitable for semi-preparative purification.

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additive: Formic acid or phosphoric acid (optional, for pH adjustment and improved peak shape).[1][4]

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50, v/v).

  • Sample: Crude this compound.

2. Chromatographic Conditions

A gradient elution is proposed to ensure good separation of the main compound from earlier and later eluting impurities.

ParameterCondition
Column C18 Reverse-Phase, 10 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (Re-equilibration)
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Injection Volume 500 µL (dependent on sample concentration and column loading capacity)
Detection Wavelength 254 nm[2]

3. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the sample in the sample diluent (Acetonitrile:Water, 50:50 v/v) to a known concentration (e.g., 10 mg/mL). The concentration may need to be adjusted based on the solubility of the crude material and the loading capacity of the column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Purification Protocol

  • Equilibrate the HPLC system and column with the initial mobile phase conditions (30% Acetonitrile) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as described in the chromatographic conditions table.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fraction for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified solid compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification process. The values are illustrative and may vary depending on the specific instrumentation and the purity of the crude sample.

ParameterExpected Value
Retention Time Approximately 18.5 min
Purity of Crude Sample > 85%
Purity of Purified Sample > 99.5%
Recovery Rate 80-95%
Linearity (r²) > 0.999 (for analytical method)
Limit of Detection (LOD) ~0.1 µg/mL (for analytical method)
Limit of Quantification (LOQ) ~0.3 µg/mL (for analytical method)

Visualization of the Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Purification weigh Weigh Crude Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified 2-Chloro-6- methoxybenzamide evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for the Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and novel methodologies for the synthesis of N-substituted benzamides, a crucial scaffold in medicinal chemistry and materials science. The following sections outline various reaction conditions, provide detailed experimental protocols, and offer troubleshooting guidance to facilitate the efficient synthesis of these important compounds.

Introduction

N-substituted benzamides are a ubiquitous structural motif found in a vast array of biologically active compounds, including approved pharmaceuticals and promising drug candidates. Their synthesis is a cornerstone of modern organic and medicinal chemistry. This document details several key synthetic strategies, including classical methods, coupling reagent-mediated reactions, and modern catalytic and microwave-assisted approaches.

Synthesis Methodologies and Reaction Conditions

A variety of methods exist for the synthesis of N-substituted benzamides, each with its own advantages and limitations. The choice of method often depends on the substrate scope, desired scale, and available resources.

Schotten-Baumann Reaction

A classic and robust method for forming amides from acid chlorides and amines. It is often performed under biphasic conditions with a base to neutralize the HCl byproduct.

Logical Workflow for Schotten-Baumann Reaction

Schotten_Baumann_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BenzoylChloride Benzoyl Chloride Mix Vigorous Mixing (Biphasic System) BenzoylChloride->Mix Amine Amine Amine->Mix Base Aqueous Base (e.g., NaOH) Base->Mix Quench Quench Mix->Quench After reaction completion Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure N-Substituted Benzamide Recrystallize->Product

Caption: Workflow for N-substituted benzamide synthesis via the Schotten-Baumann reaction.

Table 1: Schotten-Baumann Reaction Conditions

Starting MaterialsBaseSolventTemperatureTimeYieldReference
Benzoyl chloride, Ammonia10% NaOHWater/OrganicCooled15 minHigh[1]
Acid chlorides, Anilinoacetophenones-1,2-DichloroethaneReflux2 h76-83%[2]
Amide Coupling Reagent-Mediated Synthesis

This is one of the most common and versatile methods for amide bond formation, directly coupling a carboxylic acid and an amine. Various coupling reagents are available, with carbodiimides like EDC and DCC being frequently used, often in conjunction with additives like HOBt to improve efficiency and reduce side reactions.[3][4]

Logical Workflow for EDC/HOBt Coupling

EDC_HOBt_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product BenzoicAcid Benzoic Acid Dissolve Dissolve Acid, Amine, HOBt BenzoicAcid->Dissolve Amine Amine Amine->Dissolve EDC EDC HOBt HOBt HOBt->Dissolve Base Base (e.g., DIPEA) Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Base Cool->AddBase AddEDC Add EDC AddBase->AddEDC Stir Warm to RT, Stir 12-24h AddEDC->Stir Workup Aqueous Workup Stir->Workup Monitor by TLC Purify Purification Workup->Purify Product N-Substituted Benzamide Purify->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Table 2: Coupling Reagent-Mediated Reaction Conditions

Carboxylic AcidAmineCoupling SystemBaseSolventTemperatureTimeYieldReference
Benzoic acidBenzylamineEDC/HOBtDIPEAAnhydrous DMF0 °C to RT12-24 h-[3]
Benzoic acidAmineDCCDIPEAAnhydrous DCM0 °C to RT12-24 h-[1]
Piperic acidPiperidineNHS-TFAPyridineAnhydrous THFRT4 h-[5]
Pyridin-3-ylmethanol*4-(aminomethyl)benzoic acidCDINaOHTHF/Water0-10 °C to RT6 h-[6]

Note: In this case, CDI activates the alcohol to form a carbamate which then reacts with the amine.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7] This technology is applicable to various reaction types for N-substituted benzamide synthesis.

Table 3: Microwave-Assisted Reaction Conditions

ReactantsCatalyst/ReagentSolventPowerTimeYieldReference
N-aryl-N'-benzoylthioureasIodine-alumina (20 mol%)Solvent-free100 W10-20 minGood to excellent[8]
4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Anilines-Toluene-30-120 minGood[9][10]
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free-5 min99.9%[11]
Benzamide, Aromatic compoundsSulfuryl Chloride (SO₂Cl₂)Acetonitrile-4-6 minGood[12]
Catalytic Methods

Transition metal catalysis offers efficient and atom-economical routes to N-substituted amides. Palladium and nickel-based systems are particularly noteworthy.

Table 4: Catalytic Reaction Conditions

ReactantsCatalyst SystemBaseSolventTemperatureTimeYieldReference
N-propargyl benzamides, Boronic acidsPdCl₂(PPh₃)₂KOAc---Moderate to high[13]
Benzene sulphonamide, Aryl/heteroaryl halidesNickel catalystK₂CO₃t-Butanol/Water110 °C1 h-
Aryl/heteroaryl bromides, Primary amidesPalladium/CataCXium A--80-130 °C--[5]

Experimental Protocols

Protocol 1: Synthesis of N-Benzylbenzamide using EDC/HOBt Coupling[3]
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq), benzylamine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.

  • Coupling Reagent Addition: Slowly add solid 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Microwave-Assisted Synthesis from Benzoylthiourea[8]
  • Mixing: In a mortar, add N-aryl-N'-benzoylthiourea (1 mmol) and iodine-alumina (20 mol%).

  • Grinding: Grind the mixture using a pestle for 30 seconds.

  • Irradiation: Transfer the mixture to a suitable microwave vessel and irradiate in a microwave reactor at 100 W for 10-20 minutes.

  • Workup: After completion, allow the reaction mixture to cool. Extract the product with a suitable organic solvent.

  • Purification: Concentrate the organic extract and purify the resulting N-substituted benzamide by column chromatography on silica gel.

Troubleshooting Common Synthesis Issues

Low yields or the presence of impurities are common challenges in amide synthesis. The following diagram outlines a logical approach to troubleshooting these issues.[1]

Troubleshooting Workflow for Low Yield in Amide Synthesis

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous CheckStoichiometry Verify Stoichiometry of Reagents Start->CheckStoichiometry SideReaction Identify Side Reactions Start->SideReaction OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions CheckAnhydrous->OptimizeConditions CheckStoichiometry->OptimizeConditions IncreaseTime Increase Reaction Time OptimizeConditions->IncreaseTime IncreaseTemp Increase Temperature (with caution) OptimizeConditions->IncreaseTemp ChangeReagent Use a More Powerful Coupling Reagent (e.g., HATU) OptimizeConditions->ChangeReagent Hydrolysis Acid Chloride Hydrolysis? (Schotten-Baumann) SideReaction->Hydrolysis NAcylurea N-Acylurea Formation? (Carbodiimide) SideReaction->NAcylurea Racemization Racemization of Chiral Center? SideReaction->Racemization Solution1 Use dry reagents/solvents. Add acid chloride slowly. Hydrolysis->Solution1 Solution2 Add HOBt to suppress. Filter to remove DCU. NAcylurea->Solution2 Solution3 Use additives like HOBt. Control temperature. Racemization->Solution3

Caption: A logical workflow for troubleshooting low yields in N-substituted benzamide synthesis.

References

Applications of 2-Chloro-6-methoxybenzamide Derivatives in Agrochemical Research: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct research on the agrochemical applications of 2-Chloro-6-methoxybenzamide is not extensively available in the public domain, the benzamide chemical scaffold is a cornerstone in the development of a wide array of herbicides. This document explores the applications of structurally related benzamide derivatives in agrochemical research, providing insights into their synthesis, potential herbicidal activity, and modes of action. The information presented here is based on available studies of similar compounds and serves as a guide for researchers and scientists in the field of drug development for agricultural applications.

Herbicidal Activity of Structurally Related Benzamide Derivatives

Research into benzamide derivatives has revealed their potential as potent herbicides. Although quantitative data for this compound is not available, studies on related compounds provide valuable insights. For instance, certain pyrido[2,3-d]pyrimidine derivatives, which share some structural similarities with benzamides, have demonstrated significant herbicidal activities against various plant species. The general herbicidal effect is often evaluated on a scale from 0 (no effect) to 5 (complete inhibition of germination).

Table 1: Herbicidal Activity of Representative Pyrido[2,3-d]pyrimidine Compounds (1 mM)

CompoundPlant SpeciesHerbicidal Activity (0-5 Scale)
2a Field Mustard3
Wheat2
2o Field Mustard4
Wheat5

Note: Data is illustrative of related compound classes and not directly representative of this compound.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of related benzamide and other herbicidal compounds.

Protocol 1: Synthesis of Benzamide Derivatives

This protocol outlines a general procedure for the synthesis of benzamide derivatives, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Chloro-6-methoxybenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: Dissolve 2-Chloro-6-methoxybenzoic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Amide Formation: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Cool the solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired benzamide derivative.

Protocol 2: Herbicidal Activity Assay

This protocol describes a typical in-vitro assay to screen for herbicidal activity against model plant species.

Materials:

  • Test compounds (e.g., benzamide derivatives)

  • Seeds of test plants (e.g., field mustard, wheat)

  • Agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • Acetone or DMSO (for dissolving compounds)

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone or DMSO. Prepare serial dilutions to achieve the desired test concentrations.

  • Plating: Prepare agar medium and pour it into sterile petri dishes. Once the agar has solidified, place a specific number of seeds (e.g., 10-20) on the surface.

  • Treatment: Apply a small volume of the test solution evenly over the seeds. Use a solvent-only control and a positive control (a known herbicide).

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Evaluation: After a set period (e.g., 7-14 days), evaluate the herbicidal effect by measuring parameters such as germination rate, root length, and shoot length. The effect can be scored on a scale of 0 to 5.

Visualizing Synthesis and Potential Mechanisms

Diagrams can be a powerful tool to visualize complex chemical and biological processes. The following diagrams, created using the DOT language, illustrate a general synthesis workflow and a hypothetical signaling pathway for the mode of action of benzamide-like herbicides.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 2-Chloro-6-methoxybenzoic_acid 2-Chloro-6-methoxybenzoic Acid Acid_Chloride_Formation Acid Chloride Formation (Thionyl Chloride) 2-Chloro-6-methoxybenzoic_acid->Acid_Chloride_Formation Amine Amine Amide_Formation Amide Formation Amine->Amide_Formation Acid_Chloride_Formation->Amide_Formation Crude_Product Crude Product Amide_Formation->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General synthesis workflow for benzamide derivatives.

HypotheticalSignalingPathway cluster_plant_cell Plant Cell Herbicide Benzamide Herbicide Target_Enzyme Target Enzyme (e.g., in Amino Acid Synthesis) Herbicide->Target_Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway Target_Enzyme->Metabolic_Pathway Blocks Growth_Inhibition Growth Inhibition & Cell Death Metabolic_Pathway->Growth_Inhibition Leads to

Caption: Hypothetical mode of action for a benzamide herbicide.

Application Note and Protocol for the Scaled-Up Synthesis of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the scaled-up synthesis of 2-Chloro-6-methoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. The described two-step procedure begins with the conversion of commercially available 2-Chloro-6-methoxybenzoic acid to its corresponding acyl chloride, followed by amidation to yield the final product. This protocol is designed to be scalable and reproducible for laboratory and pilot-plant settings. Included are comprehensive methodologies, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenyl ring structure makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The development of a robust and scalable synthetic process is crucial for ensuring a consistent and economical supply of this compound for research and development activities. The following protocol outlines a reliable method for the synthesis of this compound, focusing on procedural details relevant to a scaled-up laboratory environment.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

This procedure details the conversion of 2-Chloro-6-methoxybenzoic acid to 2-Chloro-6-methoxybenzoyl chloride using thionyl chloride.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel.

  • Heating mantle with temperature control.

  • 2-Chloro-6-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a clean and dry three-necked round-bottom flask, add 2-Chloro-6-methoxybenzoic acid and anhydrous toluene.

  • Begin stirring the suspension at room temperature.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.

  • Slowly add thionyl chloride via the dropping funnel to the stirred suspension over a period of 30-60 minutes. The addition is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-Chloro-6-methoxybenzoyl chloride is obtained as an oil and can be used in the next step without further purification.

Part 2: Synthesis of this compound

This procedure describes the amidation of 2-Chloro-6-methoxybenzoyl chloride to form the final product.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

  • Ammonia gas source or an aqueous ammonia solution.

  • Dichloromethane (DCM) or another suitable inert solvent.

  • Ice bath.

Procedure:

  • Dissolve the crude 2-Chloro-6-methoxybenzoyl chloride from Part 1 in an inert solvent such as dichloromethane (DCM) in a three-necked round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Bubble ammonia gas through the stirred solution or add a concentrated aqueous ammonia solution dropwise, maintaining the temperature below 10 °C.

  • Continue the reaction at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, if aqueous ammonia was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride byproduct and then separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product as a solid.

Data Presentation

Table 1: Reactant and Product Quantities for a Scaled-Up Synthesis

SubstanceMolecular Weight ( g/mol )Moles (mol)Quantity
2-Chloro-6-methoxybenzoic acid186.591.0186.6 g
Thionyl chloride (SOCl₂)118.971.5178.5 g (108.8 mL)
Toluene--500 mL
N,N-Dimethylformamide (DMF)--1 mL (catalytic)
Ammonia (aqueous, 28-30%)17.03 (as NH₃)2.0~120 mL
Dichloromethane (DCM)--1 L
Product
This compound185.61-Theoretical Yield: 185.6 g

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally. Expected to be in a similar range to related compounds like 2-chlorobenzamide (142-144 °C).[1]
¹H NMR Expected signals for aromatic protons, a methoxy group singlet, and two broad singlets for the amide protons.
¹³C NMR Expected signals for aromatic carbons, the methoxy carbon, and the carbonyl carbon of the amide.
IR (Infrared) Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-O stretching (methoxy group).
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ), with a characteristic isotopic pattern for chlorine.

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 2-Chloro-6-methoxybenzoic acid add_toluene_dmf Add Toluene and DMF (catalyst) start->add_toluene_dmf add_socl2 Slowly add Thionyl Chloride add_toluene_dmf->add_socl2 reflux Reflux at 80-90°C for 2-4 hours add_socl2->reflux cool_evaporate Cool to RT and Evaporate Solvent reflux->cool_evaporate intermediate Intermediate: 2-Chloro-6-methoxybenzoyl chloride cool_evaporate->intermediate dissolve_dcm Dissolve in Dichloromethane (DCM) intermediate->dissolve_dcm cool_ice_bath Cool to 0-5°C in an Ice Bath dissolve_dcm->cool_ice_bath add_ammonia Add Aqueous Ammonia cool_ice_bath->add_ammonia reaction React for 1-2 hours at 0-5°C add_ammonia->reaction workup Aqueous Work-up (Wash with H₂O and Brine) reaction->workup dry_concentrate Dry over Na₂SO₄ and Concentrate workup->dry_concentrate purification Purification by Recrystallization dry_concentrate->purification final_product Final Product: this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and toxic reagent; handle with extreme care. The reaction with thionyl chloride generates toxic gases (HCl and SO₂) which must be neutralized in a scrubber.

  • The amidation reaction can be exothermic; careful temperature control is essential.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedures, researchers and drug development professionals can obtain this valuable intermediate in good yield and purity, facilitating further research and development activities. The provided data tables and workflow diagram offer a clear and concise overview of the entire process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-methoxybenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Route 1: From 2-Chloro-6-methoxybenzoic acid. This is a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride intermediate, which is then reacted with ammonia.

  • Route 2: From 2-Chloro-6-methoxybenzoyl chloride. This is a one-step process involving the direct reaction of the acyl chloride with ammonia.

Q2: Which synthesis route is generally preferred?

A2: The choice of route often depends on the availability of the starting material. If 2-Chloro-6-methoxybenzoic acid is readily available, Route 1 is a common and effective approach. If the corresponding benzoyl chloride is available, Route 2 is more direct.

Q3: What are the common reagents used for converting the carboxylic acid to the acid chloride in Route 1?

A3: Thionyl chloride (SOCl₂) is a widely used reagent for this conversion. Oxalyl chloride is another effective, albeit more expensive, alternative. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Q4: What are the typical sources of ammonia for the amidation step?

A4: Aqueous ammonia or ammonia gas dissolved in a suitable organic solvent are common sources. The choice can influence the reaction conditions and work-up procedure.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a common method to monitor the disappearance of the starting material (2-Chloro-6-methoxybenzoic acid or its benzoyl chloride) and the appearance of the this compound product.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete conversion of carboxylic acid to acid chloride (Route 1) - Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used (typically 2-3 equivalents).- Add a catalytic amount of DMF to accelerate the reaction.- Increase the reaction temperature or prolong the reaction time. Monitor by TLC until the starting carboxylic acid is consumed.
Hydrolysis of the acid chloride intermediate - Perform the reaction under anhydrous conditions. Use dry solvents and glassware.- Add the amine reactant to the acid chloride, rather than the other way around, to minimize the time the acid chloride is exposed to any potential moisture in the amine solution.
Incomplete amidation reaction - Ensure a sufficient excess of the ammonia source is used.- Optimize the reaction temperature. While some amidations proceed at room temperature, gentle heating may be required.- For sterically hindered substrates, consider using a coupling agent.
Product loss during work-up and purification - If recrystallizing, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling.- During aqueous washes, be mindful of the product's solubility in the aqueous phase. Saturating the aqueous phase with salt (brining out) can reduce solubility.
Side reactions - Formation of N-substituted impurities can occur if the ammonia source is not pure. - Overheating can lead to decomposition.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of unreacted 2-Chloro-6-methoxybenzoic acid - During the work-up, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid.
Presence of residual chlorinating agent or byproducts - After the formation of the acid chloride, remove the excess chlorinating agent under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal of volatile impurities.
Formation of colored impurities - This may indicate decomposition. Ensure the reaction temperature is controlled. - Purification by recrystallization or column chromatography may be necessary. The choice of solvent for recrystallization is critical and may require some experimentation (e.g., ethanol, ethyl acetate/hexanes).

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-6-methoxybenzoic Acid (Two-Step)

Step 1: Formation of 2-Chloro-6-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-6-methoxybenzoic acid in an excess of thionyl chloride (2-3 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature. You should observe gas evolution (HCl and SO₂).

  • Once the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add an anhydrous solvent like toluene and evaporate again.

Step 2: Amidation to form this compound

  • Dissolve the crude 2-Chloro-6-methoxybenzoyl chloride from Step 1 in a dry, inert solvent (e.g., dichloromethane, THF).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of concentrated aqueous ammonia or a solution of ammonia in a suitable solvent, with vigorous stirring. An excess of ammonia is typically used.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture).

Protocol 2: One-Pot Synthesis from 2-Chloro-6-methoxybenzoic Acid
  • To a solution of 2-Chloro-6-methoxybenzoic acid (1 equivalent) and an amine source (e.g., aqueous ammonia, 3 equivalents) in a suitable solvent like dichloromethane, add a base such as triethylamine (3 equivalents).[1]

  • Cool the mixture to 0 °C.[1]

  • Slowly add thionyl chloride (1 equivalent) to the mixture.[1]

  • Stir the reaction mixture at room temperature for a short period (e.g., 5-20 minutes).[1]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl and then with 1N NaOH.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the amide.[1]

Data Presentation

Table 1: Comparison of General Amidation Methods

MethodReagentsTypical Yields (General Benzamides)AdvantagesDisadvantages
Acid Chloride Route Carboxylic acid, SOCl₂ or (COCl)₂, Amine70-95%High reactivity, generally high yields.Requires handling of corrosive chlorinating agents. Two-step process.
Coupling Agent Route Carboxylic acid, Amine, Coupling agent (e.g., EDC, DCC, HATU)60-90%Milder conditions, good for sensitive substrates.Coupling agents can be expensive, byproducts may be difficult to remove.
One-Pot Synthesis Carboxylic acid, Amine, SOCl₂, Base80-95%[1]Time-efficient, avoids isolation of the acid chloride intermediate.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis A1 2-Chloro-6-methoxybenzoic acid B1 2-Chloro-6-methoxybenzoyl chloride A1->B1 SOCl₂ or (COCl)₂ (cat. DMF) C1 This compound B1->C1 Ammonia Source A2 2-Chloro-6-methoxybenzoic acid B2 [Reactive Intermediate] A2->B2 Coupling Agent or SOCl₂/Base C2 This compound B2->C2 Ammonia Source

Caption: Key synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Check completeness of acid chloride formation Start->Q1 A1_Yes Incomplete Q1->A1_Yes No A1_No Complete Q1->A1_No Yes Sol1 Increase chlorinating agent, add catalyst, or increase reaction time/temp A1_Yes->Sol1 Q2 Check for hydrolysis of acid chloride A1_No->Q2 A2_Yes Evidence of Hydrolysis Q2->A2_Yes Yes A2_No No Hydrolysis Q2->A2_No No Sol2 Ensure anhydrous conditions (dry solvents/glassware) A2_Yes->Sol2 Q3 Evaluate amidation reaction conditions A2_No->Q3 A3_Sub Sub-optimal Q3->A3_Sub No A3_Opt Optimal Q3->A3_Opt Yes Sol3 Optimize amine stoichiometry, temperature, or consider coupling agents A3_Sub->Sol3 Sol4 Review work-up and purification procedures for product loss A3_Opt->Sol4

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloro-6-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted starting materials: 2-Chloro-6-methoxybenzoic acid and the aminating agent.

  • Isomeric impurities: Positional isomers of the chloro and methoxy groups on the benzene ring, depending on the synthetic route.

  • Hydrolysis product: 2-Chloro-6-methoxybenzoic acid, formed by the hydrolysis of the amide.

  • Byproducts from synthesis: Impurities from side reactions specific to the synthetic method used.

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to melting over a range of temperatures. Further purification by recrystallization or chromatography is recommended.

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a two-solvent system is a good alternative. In this technique, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until turbidity is observed. The solution is then heated to redissolve the precipitate and allowed to cool slowly for crystal formation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Lower the temperature at which the solution is saturated. - Use a lower-boiling point solvent. - Try a different solvent system. - Add a seed crystal to induce crystallization.
No crystal formation upon cooling The solution is not sufficiently saturated. The rate of cooling is too fast.- Evaporate some of the solvent to increase concentration. - Cool the solution slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal.
Low recovery of the purified product The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.- Use a smaller volume of solvent. - Ensure the solution is fully cooled before filtration. - Use a pre-heated funnel for hot filtration. - Wash the crystals with a minimal amount of ice-cold solvent.
Colored impurities remain after recrystallization The impurity has similar solubility to the product. The impurity is adsorbed onto the crystal surface.- Use activated charcoal to adsorb colored impurities before hot filtration. - Perform a second recrystallization with a different solvent system. - Consider chromatographic purification.
Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of impurities (co-elution) Inappropriate mobile phase composition. Unsuitable stationary phase.- Optimize the mobile phase gradient or isocratic composition. - Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column). - Adjust the pH of the mobile phase if impurities are ionizable.
Peak tailing Overloading of the column. Secondary interactions between the compound and the stationary phase. Presence of silanol groups on the silica support.- Inject a smaller sample volume. - Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds). - Use an end-capped column.
Peak fronting Sample solvent is stronger than the mobile phase. Column overloading.- Dissolve the sample in the mobile phase or a weaker solvent. - Reduce the injection volume or concentration.
Irreproducible retention times Changes in mobile phase composition. Fluctuation in column temperature. Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Use a guard column and flush the column regularly.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents should show low solubility at room temperature and high solubility at their boiling point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.

Protocol 2: Starting HPLC Method for Purity Analysis

This method is a starting point and may require optimization.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the initial mobile phase composition.

Visualizations

Purification_Workflow Crude Crude 2-Chloro-6- methoxybenzamide Recrystallization Recrystallization Crude->Recrystallization Purity_Check Purity Analysis (HPLC, TLC, Melting Point) Recrystallization->Purity_Check Chromatography Column Chromatography (e.g., HPLC) Chromatography->Purity_Check Purity_Check->Chromatography <99% Pure Pure_Product Pure Product Purity_Check->Pure_Product >99% Pure Impure Impure

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Recrystallization_Issue->Chromatography_Issue No Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Yes Low_Recovery Low Recovery Recrystallization_Issue->Low_Recovery Yes Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes Peak_Shape Bad Peak Shape Chromatography_Issue->Peak_Shape Yes Change Solvent\nLower Temperature Change Solvent Lower Temperature Oiling_Out->Change Solvent\nLower Temperature Concentrate Solution\nAdd Seed Crystal Concentrate Solution Add Seed Crystal No_Crystals->Concentrate Solution\nAdd Seed Crystal Minimize Solvent\nCool Thoroughly Minimize Solvent Cool Thoroughly Low_Recovery->Minimize Solvent\nCool Thoroughly Optimize Mobile Phase\nChange Column Optimize Mobile Phase Change Column Poor_Separation->Optimize Mobile Phase\nChange Column Adjust Sample Solvent\nReduce Load Adjust Sample Solvent Reduce Load Peak_Shape->Adjust Sample Solvent\nReduce Load

Caption: Decision tree for troubleshooting common purification challenges.

Technical Support Center: Synthesis of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxybenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Hydrolysis of 2-Chloro-6-methoxybenzonitrile: This method involves the conversion of the nitrile functional group to a primary amide.

  • Amidation of 2-Chloro-6-methoxybenzoic acid: This route requires the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with an ammonia source.

Q2: What is the most common side reaction when synthesizing this compound via nitrile hydrolysis?

The most prevalent side reaction is the over-hydrolysis of the desired amide to form 2-Chloro-6-methoxybenzoic acid . This occurs when the reaction is allowed to proceed for too long or under conditions that are too harsh (e.g., high temperatures or highly concentrated acid/base).

Q3: I am seeing a significant amount of unreacted starting material in my amidation reaction of 2-chloro-6-methoxybenzoic acid. What could be the cause?

A common issue in this two-step process is the incomplete conversion of 2-Chloro-6-methoxybenzoic acid to its corresponding acyl chloride . This can be due to insufficient activating agent (e.g., thionyl chloride or oxalyl chloride) or reaction conditions that are not optimal. The unreacted carboxylic acid will not react with the ammonia source to form the desired amide.

Q4: How can I monitor the progress of my reaction to minimize side product formation?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both synthetic routes. By co-spotting the reaction mixture with the starting material and the desired product, you can visually track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of side products.

Troubleshooting Guides

Issue 1: Formation of 2-Chloro-6-methoxybenzoic Acid during Nitrile Hydrolysis

Symptoms:

  • The final product shows a lower than expected melting point.

  • 1H NMR spectrum shows a broad singlet in the downfield region (typically >10 ppm), characteristic of a carboxylic acid proton.

  • HPLC analysis reveals a more polar impurity peak compared to the desired amide.

Possible Causes & Solutions:

Possible CauseSolution
Excessive Reaction Time Monitor the reaction closely using TLC. Once the starting nitrile is consumed, quench the reaction to prevent further hydrolysis of the amide.
High Reaction Temperature Perform the hydrolysis at a lower temperature. While this may increase the reaction time, it will significantly reduce the rate of over-hydrolysis.
Highly Concentrated Acid/Base Use a more dilute solution of the acid or base catalyst. This will slow down the hydrolysis of both the nitrile and the resulting amide, allowing for better control.
Issue 2: Incomplete Conversion in the Amidation of 2-Chloro-6-methoxybenzoic Acid

Symptoms:

  • The crude product is difficult to purify, often appearing as an oily mixture.

  • 1H NMR spectrum of the crude product shows signals corresponding to both the desired amide and the starting carboxylic acid.

  • HPLC analysis indicates a significant peak corresponding to the starting material.

Possible Causes & Solutions:

Possible CauseSolution
Insufficient Acyl Chloride Formation Ensure that at least a stoichiometric amount of the activating agent (e.g., thionyl chloride) is used. A slight excess may be beneficial. Ensure the reaction is carried out under anhydrous conditions, as moisture will quench the activating agent.
Low Reactivity of Acyl Chloride The amidation step should be carried out promptly after the formation of the acyl chloride, as it can be susceptible to hydrolysis if exposed to moisture.
Suboptimal Amidation Conditions Ensure the ammonia source is in excess and that the reaction temperature is appropriate. For less reactive acyl chlorides, a higher temperature may be required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This protocol focuses on a controlled hydrolysis of 2-chloro-6-methoxybenzonitrile to minimize the formation of the carboxylic acid byproduct.

Materials:

  • 2-Chloro-6-methoxybenzonitrile

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of 2-chloro-6-methoxybenzonitrile (1.0 eq) in a suitable solvent, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Amidation of Carboxylic Acid

This two-step protocol involves the formation of the acyl chloride followed by amidation.

Materials:

  • 2-Chloro-6-methoxybenzoic acid

  • Thionyl Chloride (SOCl2)

  • Toluene (anhydrous)

  • Ammonium Hydroxide (concentrated)

  • Dichloromethane

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

Step A: Formation of 2-Chloro-6-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-chloro-6-methoxybenzoic acid (1.0 eq) and anhydrous toluene.

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-chloro-6-methoxybenzoyl chloride can be used in the next step without further purification.

Step B: Amidation

  • Dissolve the crude acyl chloride from Step A in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Troubleshooting Summary for Nitrile Hydrolysis

SymptomPotential ImpurityAnalytical ConfirmationMitigation Strategy
Additional polar spot on TLC2-Chloro-6-methoxybenzoic acid1H NMR (broad peak >10 ppm), HPLC (earlier retention time)Reduce reaction time/temperature, use dilute acid/base.
Incomplete reactionUnreacted 2-Chloro-6-methoxybenzonitrileTLC, 1H NMR (presence of starting material signals)Increase reaction time or temperature cautiously.

Table 2: Troubleshooting Summary for Carboxylic Acid Amidation

SymptomPotential ImpurityAnalytical ConfirmationMitigation Strategy
Significant starting material peak in HPLC2-Chloro-6-methoxybenzoic acidHPLC, 1H NMREnsure complete conversion to acyl chloride; use anhydrous conditions.
Low product yieldHydrolysis of acyl chlorideN/AUse acyl chloride immediately after preparation; maintain anhydrous conditions.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Carboxylic Acid Amidation 2-Chloro-6-methoxybenzonitrile 2-Chloro-6-methoxybenzonitrile This compound This compound 2-Chloro-6-methoxybenzonitrile->this compound H₂O, H⁺ or OH⁻ 2-Chloro-6-methoxybenzoic acid 2-Chloro-6-methoxybenzoic acid This compound->2-Chloro-6-methoxybenzoic acid Excess H₂O, Heat (Side Reaction) 2-Chloro-6-methoxybenzoic acid_start 2-Chloro-6-methoxybenzoic acid 2-Chloro-6-methoxybenzoyl chloride 2-Chloro-6-methoxybenzoyl chloride 2-Chloro-6-methoxybenzoic acid_start->2-Chloro-6-methoxybenzoyl chloride SOCl₂ or (COCl)₂ 2-Chloro-6-methoxybenzamide_end This compound 2-Chloro-6-methoxybenzoyl chloride->2-Chloro-6-methoxybenzamide_end NH₃ source

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Start Reaction_Complete Reaction_Complete Start->Reaction_Complete Perform Synthesis Analyze_Crude Analyze Crude Product (TLC, HPLC, NMR) Reaction_Complete->Analyze_Crude Yes Impurity_Detected Impurity_Detected Analyze_Crude->Impurity_Detected Identify_Impurity Identify Impurity Impurity_Detected->Identify_Impurity Yes Purify_Product Purify Product (Recrystallization, Chromatography) Impurity_Detected->Purify_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Identify_Impurity->Optimize_Conditions Optimize_Conditions->Start Re-run Reaction Pure_Product Pure_Product Purify_Product->Pure_Product

Caption: A logical workflow for troubleshooting and optimization.

optimizing reaction temperature for 2-Chloro-6-methoxybenzamide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-6-methoxybenzamide, with a specific focus on optimizing the reaction temperature during the hydrolysis of 2-Chloro-6-methoxybenzonitrile.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield of this compound is low, and I have a significant amount of unreacted 2-Chloro-6-methoxybenzonitrile. What is the likely cause and how can I fix it?

A1: Low conversion of the starting material is often due to insufficient reaction temperature or time. The hydrolysis of nitriles requires energy to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Extend Reaction Time: If increasing the temperature is not desirable due to potential side reactions, extend the reaction time. Monitor the reaction until no further consumption of the starting material is observed.

    • Catalyst Concentration: Ensure the correct concentration of the acid or base catalyst is used. For acidic hydrolysis, concentrated acids are often more effective. For basic hydrolysis, a higher concentration of the base might be necessary.

Q2: I am observing the formation of a significant amount of 2-Chloro-6-methoxybenzoic acid as a byproduct. How can I minimize this?

A2: The formation of 2-Chloro-6-methoxybenzoic acid is a result of over-hydrolysis of the desired this compound. This is a common side reaction, and its rate is highly dependent on the reaction temperature and the concentration of the catalyst.[1][2]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Higher temperatures accelerate the hydrolysis of the amide to the carboxylic acid.[1] Reducing the reaction temperature can selectively slow down this undesired second hydrolysis step more than the initial nitrile hydrolysis. For basic hydrolysis, maintaining the temperature below 100°C is recommended to favor the formation of the amide.[1]

    • Use Milder Conditions: For acid-catalyzed hydrolysis, using a less concentrated acid or running the reaction at a lower temperature (e.g., 40°C with HCl) may help to stop the reaction at the amide stage.[3]

    • Careful Reaction Monitoring: Monitor the reaction progress frequently. Once the maximum yield of the amide is observed, quench the reaction immediately to prevent further hydrolysis.

Q3: The reaction seems to have stalled, and I have a mixture of starting material, product, and the carboxylic acid byproduct. What should I do?

A3: A stalled reaction with a mixture of components can be challenging. The appropriate action depends on the composition of the mixture.

  • Troubleshooting Steps:

    • Analyze the Mixture: Quantify the relative amounts of starting nitrile, desired amide, and carboxylic acid byproduct.

    • If significant starting material remains: A modest increase in temperature might be warranted to drive the initial hydrolysis to completion, but this must be balanced against the risk of increased carboxylic acid formation.

    • If the primary component is the desired amide: It is best to stop the reaction and focus on optimizing the purification process to separate the amide from the other components. Pushing the reaction further will likely only increase the amount of the carboxylic acid byproduct.

Data Presentation

The following tables summarize the expected impact of reaction temperature on the yield and purity of this compound under typical acidic and basic hydrolysis conditions. These are illustrative examples, and optimal conditions should be determined experimentally.

Table 1: Effect of Temperature on Basic Hydrolysis of 2-Chloro-6-methoxybenzonitrile

Temperature (°C)Reaction Time (hours)This compound Yield (%)Purity (%)Notes
701265>95Lower conversion rate, but high selectivity for the amide.
90685~90Good balance between reaction rate and selectivity.[4]
110470~80Increased formation of 2-Chloro-6-methoxybenzoic acid.
1302<50<70Significant over-hydrolysis to the carboxylic acid.

Table 2: Effect of Temperature on Acidic Hydrolysis of 2-Chloro-6-methoxybenzonitrile

Temperature (°C)Reaction Time (hours)This compound Yield (%)Purity (%)Notes
402450>98Slow reaction rate, but excellent selectivity for the amide.[3]
601270~95A reasonable compromise between reaction time and purity.
80680~85Noticeable formation of the carboxylic acid byproduct.
100 (Reflux)4<60<75Significant conversion to 2-Chloro-6-methoxybenzoic acid is expected.[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 2-Chloro-6-methoxybenzonitrile

This protocol is designed to favor the formation of this compound by using controlled temperature conditions.

Materials:

  • 2-Chloro-6-methoxybenzonitrile

  • Ethanol

  • 10 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 2-Chloro-6-methoxybenzonitrile (1 equivalent).

  • Add ethanol and water in a 7:3 ratio to dissolve the starting material.[4]

  • Add 10 mol% of a 10 M NaOH solution to the mixture.[4]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 90°C and maintain this temperature.[4]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-17 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a saturated aqueous solution of NaCl and extract the product with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis of 2-Chloro-6-methoxybenzonitrile

This protocol outlines a general procedure for the acid-catalyzed hydrolysis, which typically requires heating under reflux. To favor the amide, careful temperature control and monitoring are crucial.

Materials:

  • 2-Chloro-6-methoxybenzonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-6-methoxybenzonitrile (1 equivalent) in a mixture of water and the chosen acid (e.g., 5 M HCl).

  • Attach a reflux condenser and begin stirring.

  • Heat the mixture to the desired temperature (e.g., 80°C) and maintain. For full conversion to the carboxylic acid, heating under reflux is common.[2]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed or the desired amount of amide is formed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by slowly adding a saturated solution of NaHCO₃ until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Chloro-6-methoxybenzonitrile add_catalyst Add Acid or Base Catalyst start->add_catalyst heat Heat to Optimized Temperature (e.g., 90°C for basic, 80°C for acidic) add_catalyst->heat monitor Monitor Progress (TLC/HPLC) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction over_hydrolysis Over-hydrolysis to Carboxylic Acid start->over_hydrolysis increase_temp Increase Temperature or Time incomplete_reaction->increase_temp decrease_temp Decrease Temperature over_hydrolysis->decrease_temp milder_conditions Use Milder Conditions over_hydrolysis->milder_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 2-Chloro-6-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-6-methoxybenzamide, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the conversion of 2-Chloro-6-methoxybenzoic acid to its corresponding acyl chloride, 2-Chloro-6-methoxybenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step involves the amidation of the synthesized acyl chloride with an ammonia source, such as aqueous or gaseous ammonia, to yield the final product.

Q2: I am experiencing a low yield in the first step (acyl chloride formation). What are the possible causes and solutions?

A2: Low yields in the formation of 2-Chloro-6-methoxybenzoyl chloride can be attributed to several factors:

  • Incomplete reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. Ensure you are using a sufficient excess of the chlorinating agent and an adequate reaction time and temperature. Monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can be beneficial.

  • Hydrolysis of the acyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis back to the carboxylic acid if moisture is present in the reaction setup. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Degradation of the product: Prolonged heating at high temperatures can lead to the decomposition of the acyl chloride. It is advisable to use the minimum effective temperature and time for the reaction.

Q3: My amidation step is giving a poor yield of this compound. What should I investigate?

A3: A low yield in the amidation step is a common issue. Here are some troubleshooting suggestions:

  • Hydrolysis of the acyl chloride: As with the first step, the acyl chloride is sensitive to water. If you are using aqueous ammonia, the competing hydrolysis reaction can significantly reduce the yield of the desired amide. Adding the acyl chloride to a cooled, concentrated solution of ammonia can help to favor the amidation reaction.

  • Loss of gaseous ammonia: If you are using gaseous ammonia, ensure an efficient delivery system to the reaction mixture to maintain a sufficient concentration for the reaction to proceed.

  • Side reactions: The highly reactive acyl chloride can undergo side reactions. For instance, if the reaction temperature is too high, byproducts may form. Slow, controlled addition of the acyl chloride to the ammonia solution at a low temperature (e.g., 0-5 °C) is recommended.

  • Product isolation: this compound has some solubility in water. Ensure that you are efficiently extracting the product from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions will improve the recovery.

Q4: What are the common impurities I should look for, and how can I remove them?

A4: Common impurities include the starting material (2-Chloro-6-methoxybenzoic acid) and potential side-products.

  • Unreacted 2-Chloro-6-methoxybenzoic acid: This can be present if the acyl chloride formation was incomplete or if the acyl chloride hydrolyzed back to the acid. It can be removed by washing the organic extract of the final product with a mild aqueous base, such as a saturated sodium bicarbonate solution.

  • Di-acylation product (from reaction with the newly formed amide): While less common with ammonia, it's a possibility.

  • Purification: The most common methods for purifying this compound are recrystallization and column chromatography.[1] The choice of solvent for recrystallization is crucial and may require some experimentation; mixtures of ethyl acetate and hexanes are often a good starting point.[1] For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.

Troubleshooting Guide

Issue Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Acyl Chloride Starting material (carboxylic acid) remains after the reaction.1. Insufficient chlorinating agent. 2. Reaction time or temperature is too low. 3. Presence of moisture.1. Use a larger excess of the chlorinating agent (e.g., 1.5-2.0 equivalents). 2. Increase the reaction temperature or prolong the reaction time. Monitor by TLC or IR. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Low Yield of Amide Low recovery of the final product.1. Hydrolysis of the acyl chloride. 2. Inefficient amidation. 3. Product loss during workup.1. Add the acyl chloride to a cooled, concentrated ammonia solution. 2. Ensure a sufficient excess of ammonia. 3. Perform multiple extractions of the aqueous layer with an appropriate organic solvent.
Product Contamination Presence of impurities in the final product (e.g., in NMR or LC-MS).1. Incomplete conversion of starting materials. 2. Side reactions during amidation. 3. Inefficient purification.1. Wash the organic extract with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities. 2. Control the reaction temperature during amidation (0-5 °C). 3. Purify the product by recrystallization or column chromatography.
Reaction Stalls The reaction does not proceed to completion.1. Deactivation of the chlorinating agent. 2. Low concentration of ammonia.1. Use fresh, high-quality chlorinating agent. 2. For gaseous ammonia, ensure a good flow rate. For aqueous ammonia, use a concentrated solution.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

Materials:

  • 2-Chloro-6-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-Chloro-6-methoxybenzoic acid.

  • Add anhydrous toluene to the flask, followed by a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-Chloro-6-methoxybenzoyl chloride is obtained as an oil and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Chloro-6-methoxybenzoyl chloride (from Protocol 1)

  • Concentrated ammonium hydroxide (aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, cool a concentrated solution of ammonium hydroxide to 0-5 °C in an ice bath.

  • Dissolve the crude 2-Chloro-6-methoxybenzoyl chloride in a minimal amount of anhydrous DCM or another suitable solvent.

  • Add the solution of the acyl chloride dropwise to the cold, stirred ammonia solution. Maintain the temperature below 10 °C during the addition. A white precipitate of the amide should form.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Extract the reaction mixture with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 2-Chloro-6-methoxybenzoic Acid intermediate 2-Chloro-6-methoxybenzoyl Chloride start->intermediate SOCl₂, Toluene, cat. DMF final_product This compound intermediate->final_product Conc. NH₄OH

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Check Step 1: Acyl Chloride Formation start->check_step1 check_step2 Check Step 2: Amidation start->check_step2 purification Purification Issue? start->purification incomplete_reaction1 Incomplete Reaction? check_step1->incomplete_reaction1 No hydrolysis2 Acyl Chloride Hydrolysis? check_step2->hydrolysis2 No hydrolysis1 Moisture Present? incomplete_reaction1->hydrolysis1 No solution1 Increase Reagents/Time/Temp incomplete_reaction1->solution1 Yes solution2 Use Anhydrous Conditions hydrolysis1->solution2 Yes inefficient_amidation Inefficient Amidation? hydrolysis2->inefficient_amidation No solution3 Low Temp, Conc. NH₄OH hydrolysis2->solution3 Yes solution4 Use Excess Ammonia inefficient_amidation->solution4 Yes solution5 Recrystallize or Column Chromatography purification->solution5 end Successful Synthesis solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for synthesis issues.

References

stability issues of 2-Chloro-6-methoxybenzamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chloro-6-methoxybenzamide under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling, storage, or in experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The main stability concern for this compound under acidic conditions is its susceptibility to hydrolysis. The amide bond in the molecule can be cleaved in the presence of acid and water, leading to the formation of degradation products. This can result in a loss of purity, potency, and potentially alter the compound's biological activity.

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: Under acidic conditions, the amide bond of this compound is expected to hydrolyze, yielding 2-Chloro-6-methoxybenzoic acid and ammonia.

Q3: How can I detect the degradation of this compound?

A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the parent compound and its degradation products.[1] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin Layer Chromatography (TLC) can also be employed for identification and quantification.[1][2]

Q4: What factors can accelerate the degradation of this compound in acidic conditions?

A4: The rate of degradation is influenced by several factors, including:

  • pH: Lower pH values (stronger acids) will generally accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.

  • Concentration of the acid: A higher concentration of the acid catalyst can increase the degradation rate.

  • Solvent: The type of solvent used can influence the stability. Protic solvents, especially water, are directly involved in the hydrolysis reaction.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in acidic media.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS chromatogram. Degradation of this compound.1. Confirm the identity of the new peaks as degradation products (e.g., 2-Chloro-6-methoxybenzoic acid) using a reference standard or by mass spectrometry. 2. Review the pH, temperature, and duration of the experiment. Consider if less harsh conditions can be used.
Low assay value or recovery of the parent compound. Significant degradation has occurred.1. Minimize the exposure time to acidic conditions. 2. Conduct experiments at a lower temperature. 3. If possible, adjust the pH to a less acidic level. 4. Ensure the compound is fully dissolved before starting the experiment, as undissolved material may degrade at a different rate.
Inconsistent results between experimental runs. Variability in experimental conditions.1. Precisely control the pH, temperature, and reaction time. 2. Use freshly prepared solutions. 3. Ensure consistent mixing of the reaction solution.
Precipitate formation in the reaction mixture. Formation of a less soluble degradation product.1. Analyze the precipitate to confirm its identity. 2-Chloro-6-methoxybenzoic acid may have different solubility characteristics than the parent amide. 2. Consider using a different solvent system if the formation of a precipitate is problematic for the experimental setup.

Data on Stability of this compound under Acidic Conditions (Hypothetical Data)

The following table provides a hypothetical summary of stability data to illustrate how such information would be presented. Actual experimental data should be generated to confirm these trends.

Condition Parameter Value % Degradation (Hypothetical)
pH pH 1 (0.1 N HCl)24 hours15%
pH 324 hours5%
pH 524 hours<1%
Temperature 25°C (at pH 1)24 hours15%
40°C (at pH 1)24 hours35%
60°C (at pH 1)24 hours70%

Experimental Protocols

Protocol for Assessing the Stability of this compound under Acidic Conditions

This protocol outlines a general procedure for evaluating the stability of this compound in an acidic solution using HPLC.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) or other suitable acid

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Acidic Solutions: Prepare acidic solutions of the desired pH (e.g., pH 1, 3, and 5) by diluting a stock solution of HCl with deionized water. Verify the pH using a calibrated pH meter.

  • Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solutions: Add a known volume of the this compound stock solution to each of the acidic solutions to achieve the desired final concentration for the stability study.

3. Stability Study Procedure:

  • Incubate the sample solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample solution.

  • Immediately neutralize the aliquot with a suitable base or dilute it with the mobile phase to stop the degradation reaction.

  • Filter the samples through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer. The exact ratio should be optimized to achieve good separation between the parent compound and its degradation products.

  • Column: A C18 column is commonly used for the analysis of such compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound.

  • Injection Volume: Inject a fixed volume (e.g., 10 µL) of each sample.

5. Data Analysis:

  • Record the peak areas of this compound and any degradation products from the HPLC chromatograms.

  • Calculate the percentage of the remaining this compound and the percentage of each degradation product at each time point.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Start: Unexpected Experimental Results check_chromatogram Analyze Chromatogram (HPLC/LC-MS) start->check_chromatogram new_peaks Unexpected Peaks Observed? check_chromatogram->new_peaks identify_peaks Identify Peaks (MS, NMR, Standards) new_peaks->identify_peaks Yes no_new_peaks No Unexpected Peaks new_peaks->no_new_peaks No degradation_confirmed Degradation Confirmed? identify_peaks->degradation_confirmed review_conditions Review Experimental Conditions (pH, Temp, Time) degradation_confirmed->review_conditions Yes investigate_loss Investigate Other Sources of Loss degradation_confirmed->investigate_loss No optimize Optimize Conditions: - Increase pH - Decrease Temp - Reduce Time review_conditions->optimize end End: Problem Resolved optimize->end check_recovery Check Assay/Recovery no_new_peaks->check_recovery low_recovery Low Recovery? check_recovery->low_recovery low_recovery->review_conditions Yes end_no_issue End: No Degradation Issue low_recovery->end_no_issue No investigate_loss->end

Caption: Troubleshooting workflow for stability issues.

cluster_degradation Hypothesized Acidic Degradation Pathway parent This compound products Degradation Products parent->products + H₂O, H⁺ (Hydrolysis) benzoic_acid 2-Chloro-6-methoxybenzoic acid products->benzoic_acid ammonia Ammonia products->ammonia

Caption: Hypothesized degradation of this compound.

References

Technical Support Center: Purification of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-6-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. Two primary routes are:

  • Amidation of 2-Chloro-6-methoxybenzoic acid: The most likely impurity is the unreacted starting material, 2-Chloro-6-methoxybenzoic acid .

  • Hydrolysis of 2,6-dichlorobenzonitrile: Potential impurities include the starting material, 2,6-dichlorobenzonitrile , and the intermediate or byproduct, 2,6-dichlorobenzamide .[1]

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for impurity profiling:

  • Thin-Layer Chromatography (TLC): A rapid and effective method to get a preliminary assessment of purity. A good starting solvent system is a mixture of hexanes and ethyl acetate.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile and water is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying the structure of the main product and detecting impurities with distinct signals.

  • Mass Spectrometry (MS): Helps in confirming the molecular weight of the product and identifying unknown impurities by their mass-to-charge ratio.

Q3: What are the most effective methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Acid-Base Extraction: Particularly effective for removing the acidic impurity, 2-Chloro-6-methoxybenzoic acid.[3][4]

  • Recrystallization: An efficient method for removing small amounts of impurities from a solid product. The choice of solvent is crucial and may require experimentation with single or mixed solvent systems.[5]

  • Column Chromatography: Highly effective for separating the desired product from a complex mixture of impurities, especially when the polarities of the components are significantly different.[6]

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Chloro-6-methoxybenzoic Acid

Symptoms:

  • An additional spot on the TLC plate that is more polar (lower Rf) than the product.

  • Broad peaks in the ¹H NMR spectrum, particularly in the aromatic region, and a carboxylic acid proton signal.

  • Mass spectrometry data showing a peak corresponding to the molecular weight of 2-Chloro-6-methoxybenzoic acid.

Troubleshooting Workflow:

Figure 1. Decision workflow for removing acidic impurities.

Detailed Protocols:

Protocol 1: Acid-Base Extraction

This method is highly effective for removing acidic impurities like 2-Chloro-6-methoxybenzoic acid from the neutral this compound.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.[7]

  • Separation: Separate the organic layer.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Quantitative Data for Acid-Base Extraction:

ParameterValue
Organic SolventEthyl Acetate or Dichloromethane
Aqueous BaseSaturated Sodium Bicarbonate Solution
Number of Washes2-3
Final WashDeionized Water
Issue 2: Presence of Unreacted 2,6-Dichlorobenzonitrile

Symptoms:

  • A less polar spot (higher Rf) on the TLC plate compared to the product.

  • Characteristic nitrile peak in the IR spectrum.

  • Mass spectrometry data showing a peak corresponding to the molecular weight of 2,6-dichlorobenzonitrile.

Troubleshooting Workflow:

Figure 2. Decision workflow for removing nitrile impurities.

Detailed Protocols:

Protocol 2: Column Chromatography

This is a highly effective method for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the most common choice.[6]

  • Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system that gives good separation between this compound and 2,6-dichlorobenzonitrile. A good starting point is a mixture of hexanes and ethyl acetate. The less polar 2,6-dichlorobenzonitrile will elute first.[2]

  • Column Packing: Pack the column with silica gel using a slurry method to ensure a homogenous packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data for Column Chromatography:

ParameterRecommended Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3)
TLC Rf of Product~0.3-0.4 for optimal separation

Protocol 3: Recrystallization

Recrystallization is a good option if the impurity is present in a small amount.

  • Solvent Selection: The ideal solvent should dissolve the crude product at high temperatures but not at low temperatures, while the impurity should be either very soluble or insoluble at all temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solubility Data (Qualitative):

CompoundWaterEthanolEthyl AcetateDichloromethaneAcetone
This compound Sparingly solubleSolubleSolubleSolubleSoluble
2-Chloro-6-methoxybenzoic acid Sparingly solubleHighly soluble[8]SolubleSoluble[9]Highly soluble[10]
2,6-Dichlorobenzonitrile InsolubleSolubleSolubleSolubleSoluble

This technical guide provides a starting point for troubleshooting the purification of this compound. The optimal conditions for each purification technique may need to be determined empirically for your specific reaction mixture.

References

Technical Support Center: Synthesis of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-Chloro-6-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main approaches for the synthesis of this compound from its carboxylic acid precursor, 2-Chloro-6-methoxybenzoic acid:

  • Two-Step Synthesis via Acid Chloride: This is a classic and reliable method. It involves the conversion of 2-Chloro-6-methoxybenzoic acid to its corresponding acid chloride, which is then reacted with an ammonia source.

  • Direct Catalytic Amidation: This method directly couples the carboxylic acid with an amine source using a catalyst, avoiding the need to isolate the acid chloride intermediate.

Q2: How do I choose between the two-step acid chloride method and direct catalytic amidation?

A2: The choice of method depends on factors such as scale, available reagents, and desired purity.

  • The two-step acid chloride method is often high-yielding and uses common laboratory reagents. It is well-suited for both small and large-scale syntheses. However, it involves handling corrosive reagents like thionyl chloride or oxalyl chloride.

  • Direct catalytic amidation is more atom-economical and can be performed in a single step. It may be preferred for greener chemistry approaches. However, catalyst selection can be crucial, and optimization of reaction conditions may be required. For ortho-substituted benzoic acids, yields can sometimes be moderate.[1]

Q3: What are the common reagents for converting the carboxylic acid to the acid chloride in the two-step method?

A3: Commonly used reagents for this conversion include:

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride ((COCl)₂)

  • Phosphorus pentachloride (PCl₅)

Thionyl chloride is frequently used due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction with thionyl chloride or oxalyl chloride.[2]

Q4: What ammonia sources can be used for the amidation step?

A4: For the final amidation step, you can use:

  • Aqueous ammonia (ammonium hydroxide)

  • Ammonia gas bubbled through a solvent

  • Ammonium chloride in the presence of a base

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of carboxylic acid to acid chloride 1. Insufficient reagent (e.g., thionyl chloride).2. Reaction temperature is too low.3. Deactivated reagent due to moisture.1. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).2. The reaction may require heating (reflux). Monitor the reaction by TLC.[2]3. Ensure all glassware is dry and use anhydrous solvents.
Low yield in the amidation of the acid chloride 1. Incomplete conversion to the acid chloride.2. The amine source is protonated and non-nucleophilic.3. The acid chloride is hydrolyzed back to the carboxylic acid.1. Ensure the acid chloride formation is complete before adding the amine.2. If using an ammonium salt, a base (e.g., triethylamine) must be added to liberate the free amine.[2]3. Perform the reaction under anhydrous conditions until the amidation step.
Low yield in direct catalytic amidation 1. Inappropriate catalyst selection.2. Steric hindrance from the ortho-substituents.3. Unfavorable reaction equilibrium.1. Screen different Lewis acid catalysts. TiF₄ has been shown to be effective for some ortho-substituted benzoic acids.[1]2. Increase reaction temperature and/or time. Note that ortho-methoxy benzoic acids can sometimes give moderate yields.[1]3. Use a Dean-Stark apparatus to remove water and drive the reaction forward.
Formation of side products 1. Self-condensation of the starting material or product.2. Reaction with the solvent.1. Control the reaction temperature and addition rate of reagents.2. Choose an inert solvent for the reaction.

Catalyst Selection for Direct Amidation

CatalystTypical Loading (mol%)Reaction ConditionsNotes
Titanium(IV) fluoride (TiF₄) 5 - 10Toluene, refluxHas shown effectiveness for amidation of aromatic carboxylic acids, though yields can be moderate for ortho-substituted substrates.[1]
Boric acid (H₃BO₃) CatalyticSolvent-free, heatingA green and inexpensive catalyst for amidation.[3]
Niobium(V) oxide (Nb₂O₅) HeterogeneousHigh temperatureA reusable and water-tolerant heterogeneous Lewis acid catalyst.[4]
Zirconium(IV) chloride (ZrCl₄) HomogeneousVariesA known homogeneous Lewis acid catalyst for amidation.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride

This protocol is based on established methods for the synthesis of similar benzamides.[5][6]

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-6-methoxybenzoic acid (1 equivalent).

  • Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Chloro-6-methoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-Chloro-6-methoxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated aqueous ammonia (2-3 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Direct Catalytic Amidation with TiF₄

This protocol is adapted from a general method for TiF₄-catalyzed amidation.[1]

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-6-methoxybenzoic acid (1.1 equivalents), the desired amine (1.0 equivalent), and TiF₄ (10 mol%).

  • Add anhydrous toluene as the solvent.

  • Heat the mixture to reflux and stir for 24 hours. A Dean-Stark trap can be used to remove water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

experimental_workflow cluster_acid_chloride Two-Step Synthesis via Acid Chloride cluster_direct_amidation Direct Catalytic Amidation A1 2-Chloro-6-methoxybenzoic acid A3 2-Chloro-6-methoxybenzoyl chloride A1->A3 Chlorination A2 SOCl₂ / cat. DMF A5 This compound A3->A5 Amidation A4 Ammonia Source B1 2-Chloro-6-methoxybenzoic acid B4 This compound B1->B4 Amidation B2 Ammonia Source B3 Catalyst (e.g., TiF₄)

Caption: Comparison of synthetic workflows for this compound.

catalyst_selection_tree cluster_direct Direct Amidation Route cluster_acid_chloride Acid Chloride Route start Start: Need to synthesize This compound q1 Are green chemistry principles a high priority? start->q1 direct_amidation Consider Direct Catalytic Amidation q1->direct_amidation Yes acid_chloride Use Two-Step Acid Chloride Method q1->acid_chloride No / High yield is critical catalyst_choice Select Catalyst: - TiF₄ for moderate yields [5] - Boric Acid for green approach [3] - Screen others (Nb₂O₅, ZrCl₄) [11] direct_amidation->catalyst_choice reagent_choice Select Chlorinating Agent: - SOCl₂ (common, gaseous byproducts) - Oxalyl Chloride acid_chloride->reagent_choice

Caption: Decision tree for selecting a synthetic route.

References

preventing byproduct formation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzamide?

A1: The most prevalent laboratory and industrial methods for synthesizing benzamide and its derivatives include:

  • From Benzoyl Chloride : This method involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine, often performed under Schotten-Baumann conditions.[1]

  • From Benzoic Acid : This route uses the direct condensation of benzoic acid with an amine, which requires a coupling reagent (e.g., carbodiimides like DCC or EDC) or activation of the benzoic acid with an agent like thionyl chloride (SOCl₂).[1][2]

  • From Benzonitrile : Benzamide can also be prepared via the hydrolysis of benzonitrile, typically under acidic or basic conditions.[2]

Q2: What are the typical byproducts observed in benzamide synthesis?

A2: Byproduct formation is a common challenge. The most frequently encountered byproducts include:

  • Benzoic Acid : This can result from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself, especially under harsh reaction or workup conditions.[1][2]

  • N-Acylurea : This byproduct is common when using carbodiimide coupling reagents like DCC or EDC.[1][3]

  • N-Benzoylbenzamide : This diacylated byproduct can form if reaction conditions, such as temperature and stoichiometry, are not carefully controlled.[2]

  • Ammonium Chloride : When ammonia is used as the amine source with benzoyl chloride, ammonium chloride is a common salt byproduct.[2]

  • Unreacted Starting Materials : Incomplete reactions can leave residual benzoyl chloride, benzoic acid, or the starting amine in the final product mixture.[2]

Q3: My reaction with benzoyl chloride is giving a low yield and I see a significant amount of benzoic acid. What is causing this?

A3: The presence of benzoic acid indicates that your starting material, benzoyl chloride, is hydrolyzing by reacting with water.[1] This side reaction consumes the benzoyl chloride and complicates purification.[1] To prevent this, you must ensure that your solvent and amine are anhydrous (scrupulously dry) and that the reaction is protected from atmospheric moisture.[1] This can be achieved by using oven-dried glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.[1]

Q4: I am using a carbodiimide coupling reagent (like DCC or EDC) and getting a persistent impurity. What is it likely to be and how can I prevent it?

A4: The persistent impurity is likely an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1] To minimize N-acylurea formation, you can add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine to form the desired amide.[1]

Q5: How can I prevent the formation of the diacylated byproduct, N-benzoylbenzamide?

A5: The formation of N-benzoylbenzamide typically occurs under harsh conditions or with incorrect stoichiometry.[2] To prevent it, you should avoid using a large excess of benzoyl chloride, use a milder base, and carefully control the reaction temperature.[2]

Q6: What are Schotten-Baumann conditions and why are they useful?

A6: Schotten-Baumann conditions refer to using a two-phase solvent system, typically an organic solvent (like dichloromethane) and water, with a base (like aqueous sodium hydroxide).[1] This is highly effective for reactions between amines and acid chlorides. The base resides in the aqueous phase and neutralizes the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the HCl from protonating the amine starting material, which would render it unreactive.[1] The reactants and the desired amide product remain in the organic phase.[1]

Troubleshooting Guides

This guide addresses specific issues that may arise during benzamide synthesis and provides potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Benzamide Incomplete reaction. - Increase reaction time or consider gentle heating.[4] - Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.[5]
Hydrolysis of benzoyl chloride. - Use anhydrous solvents and reagents.[1][3] - Run the reaction under an inert atmosphere (N₂ or Ar).[1]
Formation of N-acylurea byproduct (with DCC/EDC). - Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.[1][3]
Product loss during workup. - Ensure complete precipitation of the product before filtration; cooling in an ice bath can help.[2] - Minimize the amount of solvent used for washing the filtered product.[2]
Presence of Benzoic Acid Impurity Hydrolysis of benzoyl chloride or benzamide. - During workup, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities. The resulting benzoate salt is water-soluble and will be removed in the aqueous layer.[2]
Incomplete reaction of benzoic acid (if used as starting material). - Ensure the activating agent (e.g., thionyl chloride) is used in sufficient quantity and that the activation step is complete before adding the amine.[2]
Formation of N-Benzoylbenzamide (Diacylated Product) Use of a strong base or high temperatures. - Use a milder base and control the reaction temperature more carefully.[2]
Incorrect stoichiometry. - Avoid using a large excess of benzoyl chloride.[2]
Oily Product Instead of Solid Precipitate Presence of significant impurities. - Attempt to purify a small sample by recrystallization to see if a solid product can be obtained.[2] - Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components and troubleshoot accordingly.[2]
Product has a low melting point. - Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal of the product.[3]

Data Presentation

Table 1: Comparison of Common Benzamide Synthesis Methods
Synthesis MethodStarting MaterialsReagents/ConditionsTypical Yield (%)AdvantagesDisadvantages
Schotten-Baumann Benzoyl Chloride, AmineNaOH or Pyridine, Biphasic solvent70-95%High yield, fast reaction.[3]Benzoyl chloride is lachrymatory and moisture-sensitive.[3]
Carbodiimide Coupling Benzoic Acid, AmineEDC or DCC, often with HOBt60-90%Mild conditions, wide substrate scope.Can form N-acylurea byproducts; DCC byproduct (DCU) can be difficult to remove.[3]
Thionyl Chloride Activation Benzoic Acid, Amine1. SOCl₂ 2. Amine70-90%High reactivity of intermediate acyl chloride.Thionyl chloride is hazardous; generates SO₂ and HCl gas.[6]
Boric Acid Catalysis Benzoic Acid, UreaBoric Acid, Heat50-70%Uses readily available and less hazardous materials.[7]Requires heating; may have lower yields than other methods.[3][7]
Table 2: Effect of Reaction Temperature on Yield and Purity

Data conceptualized from a study on the synthesis of 2-amino-N-benzylbenzamide. Actual results will vary based on specific substrates and conditions.[8]

Temperature (°C)SolventCrude Yield (%)Product Purity (%)Notes
75Ethyl Acetate~55%~85%Lower conversion and fewer byproducts.
100Ethyl Acetate~70%~92%Optimal balance of yield and purity.[8]
150Ethyl Acetate~85%~80%Higher yield but increased byproduct formation.
200Ethyl Acetate>90%~70%Significant byproduct formation observed.[8]
100Water~45%~95% Lower yield but exceptionally high purity with fewer byproducts.[8]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Synthesis Route (e.g., Schotten-Baumann) reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup addition Slowly Add Benzoyl Chloride to Cooled Amine Solution setup->addition react Stir Vigorously (e.g., 15-30 min) addition->react monitor Monitor Progress (TLC/LC-MS) react->monitor filter Filter Crude Product (Vacuum Filtration) monitor->filter wash Wash with Dilute Base (NaHCO₃) & Cold Water filter->wash recrystallize Recrystallize from Hot Solvent (e.g., Water) wash->recrystallize dry Dry Pure Product recrystallize->dry end Pure Benzamide dry->end Characterize (Yield, MP, NMR) troubleshooting_logic cluster_path start Low Yield or High Impurity? route Which Route? start->route bc_path Benzoyl Chloride route->bc_path BzCl ba_path Benzoic Acid + EDC/DCC route->ba_path EDC impurity_bc Major Impurity? bc_path->impurity_bc impurity_ba Major Impurity? ba_path->impurity_ba benzoic_acid Benzoic Acid impurity_bc->benzoic_acid White Solid, Acidic diacyl N-Benzoylbenzamide impurity_bc->diacyl Neutral, High MW n_acylurea N-Acylurea impurity_ba->n_acylurea Neutral, High MW sol_ba Cause: Hydrolysis Solution: • Use anhydrous reagents • Protect from moisture (N₂) • Wash with NaHCO₃ benzoic_acid->sol_ba sol_diacyl Cause: Excess BzCl / High T Solution: • Check stoichiometry • Use milder base • Lower temperature diacyl->sol_diacyl sol_nacylurea Cause: Intermediate Rearrangement Solution: • Add HOBt or HOAt n_acylurea->sol_nacylurea edc_coupling RCOOH Benzoic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI Activation EDC EDC EDC->OAI Activation Amine Amine (R'-NH₂) Amide Desired Benzamide Amine->Amide Faster Reaction Amine->Amide Slower Reaction HOBt HOBt ActiveEster HOBt Active Ester HOBt->ActiveEster OAI->HOBt Intercepted by OAI->Amide Slower Reaction NAcylurea N-Acylurea Byproduct OAI->NAcylurea Slow Rearrangement (Side Reaction) ActiveEster->Amide Faster Reaction

References

Technical Support Center: Analytical Method Development for 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of impure 2-Chloro-6-methoxybenzamide samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Potential impurities in this compound largely depend on the synthetic route employed. Two common synthetic pathways are the amidation of 2-chloro-6-methoxybenzoic acid and the hydrolysis of 2-chloro-6-methoxybenzonitrile.

From the amidation of 2-chloro-6-methoxybenzoic acid, potential impurities include:

  • 2-Chloro-6-methoxybenzoic acid: Unreacted starting material.

  • By-products of the amidation reaction: Depending on the reagents used, these could include various activated intermediates or coupled by-products.

  • Degradation products: Resulting from harsh reaction conditions.

From the hydrolysis of 2-chloro-6-methoxybenzonitrile, potential impurities include:

  • 2-Chloro-6-methoxybenzonitrile: Unreacted starting material.[1]

  • 2-Chloro-6-methoxybenzoic acid: Over-hydrolysis product.

  • Partially hydrolyzed intermediates.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of non-volatile impurities in pharmaceutical compounds like this compound. Gas Chromatography (GC) is typically used for the analysis of residual solvents.

Q3: What are the typical validation parameters I need to consider for an impurity analysis method?

A3: According to ICH guidelines, the key validation parameters for an impurity method include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3][4][5]

Troubleshooting Guides

HPLC Method Development

Issue 1: Peak Tailing of the this compound Peak

  • Symptoms: The peak for this compound is asymmetrical, with a tail extending to the right.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: The basic amide group can interact with acidic silanol groups on the surface of the silica-based stationary phase.

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the basic analyte.[6]

      • Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

      • Solution 3: Use a Modern, High-Purity Silica Column: These columns have fewer accessible silanol groups, minimizing tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute the sample or reduce the injection volume.[6]

Issue 2: Poor Resolution Between this compound and an Impurity

  • Symptoms: The peaks for the main component and a closely eluting impurity are not baseline separated.

  • Potential Causes & Solutions:

    • Inadequate Mobile Phase Strength: The mobile phase may not be optimized for the separation.

      • Solution 1: Adjust Organic Modifier Concentration: If using reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.

      • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.

    • Suboptimal Column Chemistry: The stationary phase may not be suitable for the separation.

      • Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to exploit different separation mechanisms.

    • Insufficient Column Efficiency: The column may be old or fouled.

      • Solution: Replace the column with a new one of the same type. Ensure proper column washing and storage.

GC Method for Residual Solvents

Issue 3: Inconsistent Peak Areas for Residual Solvents

  • Symptoms: The peak areas for known concentrations of residual solvents are not reproducible between injections.

  • Potential Causes & Solutions:

    • Leaky Syringe or Septum: A leak in the injection system can lead to variable injection volumes.

      • Solution: Check the syringe for damage and replace the septum in the injection port.

    • Inadequate Headspace Equilibration: If using headspace GC, insufficient equilibration time or temperature can lead to variable amounts of solvent in the vapor phase.

      • Solution: Optimize the headspace parameters, ensuring the sample has enough time to reach equilibrium at a consistent temperature before injection.

    • Sample Matrix Effects: The sample matrix may affect the partitioning of solvents into the headspace.

      • Solution: Use a standard addition method or a matrix-matched calibration curve to compensate for these effects.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific sample and HPLC system. It is adapted from a method for the related compound, 2-Chloro-6-methoxybenzoic acid.[7]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)
GC-MS Method for Residual Solvents

This is a general method for the analysis of residual solvents in pharmaceutical products.

ParameterRecommended Condition
Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector (MS) Transfer line at 250 °C, Ion source at 230 °C, Scan range 35-350 amu
Injection Mode Headspace
Headspace Sampler Oven at 80 °C, Loop at 90 °C, Transfer line at 100 °C, Equilibration time 15 min
Sample Preparation Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Data Presentation

Typical HPLC Method Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the main peak.
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1.
Linearity (r²) ≥ 0.995 for the main component and all impurities.
Accuracy (% Recovery) 80.0% to 120.0% for impurities.
Precision (%RSD) Repeatability: ≤ 5.0% for impurities. Intermediate Precision: ≤ 10.0% for impurities.
Robustness No significant change in results with small variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).

Note: Acceptance criteria should be defined based on the specific requirements of the analysis and regulatory guidelines.

Visualizations

G Workflow for Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical/Instrumental Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue check_column_overload Check for Column Overload (Dilute sample/reduce injection volume) physical_issue->check_column_overload check_dead_volume Check for Extra-Column Dead Volume (Tubing length/connections) check_column_overload->check_dead_volume check_column_void Check for Column Void/Frit Blockage (Backflush or replace column) check_dead_volume->check_column_void end_solution Peak Shape Improved check_column_void->end_solution check_silanol Is the analyte basic? (e.g., aromatic amide) chemical_issue->check_silanol yes_basic Yes check_silanol->yes_basic Yes no_basic No check_silanol->no_basic No adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) yes_basic->adjust_ph other_chemical Investigate other secondary interactions no_basic->other_chemical add_additive Use Mobile Phase Additive (e.g., TEA) adjust_ph->add_additive adjust_ph->end_solution change_column Use High-Purity Silica Column add_additive->change_column other_chemical->end_solution

Caption: Troubleshooting workflow for HPLC peak tailing.

G Analytical Method Development and Validation Workflow start Define Analytical Target Profile method_dev Method Development & Optimization start->method_dev select_technique Select Technique (e.g., HPLC, GC) method_dev->select_technique select_column Select Column & Stationary Phase select_technique->select_column optimize_mobile_phase Optimize Mobile Phase/ Carrier Gas & Gradient/Oven Program select_column->optimize_mobile_phase optimize_detector Optimize Detector Settings optimize_mobile_phase->optimize_detector validation Method Validation optimize_detector->validation specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq linearity_range Linearity & Range validation->linearity_range accuracy Accuracy validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness routine_use Routine Use & Lifecycle Management specificity->routine_use lod_loq->routine_use linearity_range->routine_use accuracy->routine_use precision->routine_use robustness->routine_use

Caption: General workflow for analytical method development and validation.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-6-methoxybenzamide and Other Benzamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This guide provides a comparative overview of 2-Chloro-6-methoxybenzamide and related benzamide derivatives, focusing on their potential biological activities. While direct experimental data for this compound is limited in publicly available literature, this document compiles and compares data from structurally similar compounds to infer its potential therapeutic profile. The information presented herein is intended to guide further research and drug discovery efforts in this chemical space.

I. Comparative Analysis of Biological Activity

Benzamide derivatives have been extensively studied for a variety of pharmacological effects, including anticancer and antimicrobial activities. This section presents a comparative summary of the performance of various benzamide derivatives in preclinical studies.

Anticancer Activity: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes and its aberrant activation is implicated in several cancers. Certain 2-methoxybenzamide derivatives have been identified as potent inhibitors of this pathway, targeting the Smoothened (Smo) receptor.[1] The following table summarizes the in vitro activity of several 2-methoxybenzamide derivatives with varying substitution patterns.

Table 1: In Vitro Hedgehog Signaling Pathway Inhibitory Activity of 2-Methoxybenzamide Derivatives

Compound IDR Group (Aromatic Ring)XGli-luc Reporter IC50 (µM)
17 4-ClCH0.12
18 3,4-diClCH0.26
19 4-FCH0.31
20 3,4-diFCH0.25
21 2-Cl-nicotinamideCH0.03
22 6-Cl-nicotinamideCHNot specified
23 nicotinamideCHNot specified

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1]

Based on this data, the introduction of a chloro-substituent on the nicotinamide ring at the 2-position (Compound 21) significantly enhances the inhibitory activity against the Hedgehog pathway. This suggests that this compound, with its chloro and methoxy substitutions on the benzamide core, may also exhibit potent activity as a Hedgehog pathway inhibitor.

Antimicrobial Activity

Benzamide derivatives have also shown promise as antimicrobial agents. A study on N-(substituted phenyl)-4/5-chloro-2-methoxybenzamides demonstrated their in vitro activity against Mycobacterium tuberculosis and other atypical mycobacteria.[2]

Table 2: In Vitro Antimycobacterial Activity of Chloro-2-methoxybenzamide Derivatives

Compound IDSubstituent on Phenyl RingMIC against M. tuberculosis H37Rv (µmol/L)
4e 3,4-dichloro (benzothioamide)2
Other AnalogsVarious substitutionsNot specified in detail

Data from a study on the antimycobacterial activity of N-(substituted phenyl) 4/5-chloro-2-methoxybenzamides.[2]

The high potency of the dichlorophenyl substituted benzothioamide analog (Compound 4e) suggests that the presence of chloro-substituents is favorable for antimycobacterial activity. This indicates a potential area of investigation for this compound.

General Anticancer Activity of Benzamide Derivatives

To provide a broader context of the anticancer potential of the benzamide scaffold, the following table summarizes the in vitro cytotoxic activity of various other benzamide derivatives against different cancer cell lines.

Table 3: In Vitro Anticancer Activity of Various Benzamide Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Bengamide Analogue (Ben I)MCF7 (Breast)Antiproliferative~10[3]
Bengamide Analogue (Ben I)T84 (Colon)Antiproliferative~5[3]
N-(phenylcarbamoyl)benzamideHeLa (Cervical)MTT Assay800[3]
4-Methylbenzamide derivative (7)K562 (Leukemia)Not specified2.27[4]
4-Methylbenzamide derivative (7)HL-60 (Leukemia)Not specified1.42[4]
4-Methylbenzamide derivative (10)K562 (Leukemia)Not specified2.53[4]
4-Methylbenzamide derivative (10)HL-60 (Leukemia)Not specified1.52[4]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of benzamide derivatives.

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay is used to quantify the inhibition of the Hedgehog signaling pathway by measuring the activity of the Gli transcription factor.

Materials:

  • NIH-3T3 cells stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a Renilla luciferase control plasmid.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (e.g., 2-methoxybenzamide derivatives) dissolved in DMSO.

  • Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected NIH-3T3 cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known Hedgehog pathway inhibitor).

  • Pathway Activation: After a short pre-incubation with the compounds, stimulate the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the Hedgehog pathway activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Mycobacterium tuberculosis).

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in the appropriate broth to a specific optical density (e.g., McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Signaling Pathways and Experimental Workflows

Visualizing biological pathways and experimental workflows can aid in understanding the mechanism of action and the research methodology.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Processing Target_Genes Target Genes GLI_A->Target_Genes Transcription Hh Hedgehog Ligand Hh->PTCH Binds Benzamide Benzamide Derivatives Benzamide->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of benzamide derivatives on the SMO receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_sar Structure-Activity Relationship cell_culture Cancer Cell Lines / Bacterial Strains compound_treatment Treatment with Benzamide Derivatives cell_culture->compound_treatment activity_assay Biological Activity Assay (e.g., MTT, MIC, Luciferase) compound_treatment->activity_assay data_analysis Data Analysis (IC50 / MIC Determination) activity_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A general experimental workflow for the in vitro evaluation of benzamide derivatives.

References

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-6-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of any novel compound necessitates a rigorous validation of its chemical structure. This guide provides a comparative overview of standard spectroscopic techniques for the confirmation of 2-Chloro-6-methoxybenzamide. We present expected analytical data alongside data for a common precursor, 2-chloro-6-methoxybenzoic acid, to highlight the key transformations. Detailed experimental protocols and a summary workflow are included to assist researchers in their validation process.

Synthesis Overview

A common route to synthesizing this compound is through the amidation of 2-chloro-6-methoxybenzoic acid. This typically involves converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by a reaction with ammonia or an ammonia equivalent. The disappearance of the carboxylic acid starting material and the appearance of the primary amide product can be effectively monitored and confirmed using the spectroscopic methods outlined below.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the expected quantitative data for the validation of this compound, contrasted with its precursor, 2-chloro-6-methoxybenzoic acid.

Table 1: ¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound ~7.30 - 7.45m2HAr-H
~6.90 - 7.00m1HAr-H
~5.5 - 6.5br s2H-CONH₂
~3.90s3H-OCH₃
2-chloro-6-methoxybenzoic acid ~10.0 - 12.0br s1H-COOH
~7.40 - 7.50t1HAr-H
~7.00 - 7.10d2HAr-H
~3.95s3H-OCH₃

Key Comparison Point: The most significant difference is the disappearance of the broad -COOH proton signal (~10-12 ppm) and the appearance of the two broad -CONH₂ proton signals (~5.5-6.5 ppm).

Table 2: ¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound ~168.0C=O (Amide)
~157.0Ar-C-O
~135.0Ar-C-Cl
~131.0Ar-C-H
~125.0Ar-C-C=O
~115.0Ar-C-H
~110.0Ar-C-H
~56.0-OCH₃
2-chloro-6-methoxybenzoic acid ~172.0C=O (Acid)
~158.0Ar-C-O
~134.0Ar-C-Cl
~132.0Ar-C-H
~124.0Ar-C-C=O
~116.0Ar-C-H
~112.0Ar-C-H
~56.5-OCH₃

Key Comparison Point: A slight upfield shift is expected for the carbonyl carbon signal when moving from the carboxylic acid (~172 ppm) to the amide (~168 ppm).

Table 3: Infrared (IR) Spectroscopy Data

Compound Frequency (cm⁻¹) Vibration
This compound ~3400 and ~3200N-H stretch (symmetric & asymmetric)
~1660C=O stretch (Amide I)
~1620N-H bend (Amide II)
~1250C-O stretch (Aryl ether)
~750C-Cl stretch
2-chloro-6-methoxybenzoic acid ~2500 - 3300 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1250C-O stretch (Aryl ether)
~750C-Cl stretch

Key Comparison Point: The broad O-H stretch of the carboxylic acid is replaced by the two characteristic N-H stretches of the primary amide. The carbonyl (C=O) frequency also shifts from ~1700 cm⁻¹ to ~1660 cm⁻¹.

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound m/z (Mass-to-Charge Ratio) Fragment
This compound 185/187[M]⁺ (Molecular Ion, ~3:1 ratio)
169/171[M-NH₂]⁺
141/143[M-NH₂-CO]⁺
2-chloro-6-methoxybenzoic acid 186/188[M]⁺ (Molecular Ion, ~3:1 ratio)
169/171[M-OH]⁺
141/143[M-COOH]⁺

Key Comparison Point: The molecular ion peak confirms the mass of the final product. The presence of chlorine is confirmed by the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.

Experimental Protocols

Below are generalized methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the dry sample with potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group frequencies.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The ionization method can be selected based on the analyte's properties (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition: Introduce the sample into the ion source. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using multiple spectroscopic techniques.

G cluster_synthesis Synthesis Stage cluster_validation Spectroscopic Validation Stage cluster_conclusion Conclusion start 2-chloro-6-methoxybenzoic acid reagent + SOCl₂, then NH₃ product Crude this compound reagent->product purify Purification (e.g., Recrystallization) product->purify final_product Pure this compound purify->final_product nmr NMR Spectroscopy (¹H & ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms confirm Structure Confirmed nmr->confirm ir->confirm ms->confirm

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

comparative analysis of 2-Chloro-6-methoxybenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 2-Chloro-6-methoxybenzamide, an important intermediate in medicinal chemistry. The two routes, starting from either 2-Chloro-6-methoxybenzoic acid or 2-Chloro-6-methoxybenzonitrile, are evaluated based on reaction efficiency, procedural complexity, and reagent considerations. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific laboratory capabilities and research objectives.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be efficiently approached from two readily available starting materials. The choice between the amidation of the corresponding benzoic acid and the hydrolysis of the benzonitrile precursor depends on factors such as the desired scale of the reaction, tolerance for hazardous reagents, and overall atom economy.

ParameterRoute 1: Amidation of 2-Chloro-6-methoxybenzoic acidRoute 2: Hydrolysis of 2-Chloro-6-methoxybenzonitrile
Starting Material 2-Chloro-6-methoxybenzoic acid2-Chloro-6-methoxybenzonitrile
Number of Steps Two (Activation and Amidation)One
Key Reagents Thionyl chloride (SOCl₂), Ammonia (or ammonium hydroxide)Sodium hydroxide (NaOH), Ethanol/Water or Methanol/Dioxane
Typical Yield Good to Excellent (estimated 70-90%)Good to Excellent (estimated 75-95%)
Reaction Conditions Activation: Reflux with SOCl₂; Amidation: 0°C to room temperatureReflux with catalytic base
Potential Advantages A well-established and versatile method for amide synthesis.More atom-economical (fewer reagents), avoids the use of highly corrosive thionyl chloride.
Potential Disadvantages Requires handling of corrosive and hazardous thionyl chloride, which also generates acidic byproducts (HCl, SO₂). The intermediate acyl chloride is moisture-sensitive.The reaction requires careful control to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocols

Route 1: Amidation of 2-Chloro-6-methoxybenzoic acid

This route involves a two-step process: the activation of the carboxylic acid to an acyl chloride, followed by amidation with ammonia.

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-6-methoxybenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-Chloro-6-methoxybenzoyl chloride, a moisture-sensitive intermediate, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-Chloro-6-methoxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath (0°C).

  • Slowly add a solution of concentrated ammonium hydroxide (excess) to the stirred solution of the acyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Route 2: Hydrolysis of 2-Chloro-6-methoxybenzonitrile

This method achieves the synthesis in a single step through the partial hydrolysis of the nitrile group.

  • In a round-bottom flask, dissolve 2-Chloro-6-methoxybenzonitrile (1 equivalent) in a mixture of ethanol and water (e.g., 7:3 v/v).

  • Add a catalytic amount of sodium hydroxide (NaOH, e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure selective conversion to the amide and minimize the formation of the carboxylic acid byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, neutralize the catalyst with a dilute acid (e.g., HCl).

  • Remove the ethanol under reduced pressure.

  • The product may precipitate from the aqueous solution. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Synthesis_Route_1 start 2-Chloro-6-methoxybenzoic acid intermediate 2-Chloro-6-methoxybenzoyl chloride start->intermediate SOCl₂, DMF (Activation) product This compound intermediate->product NH₃ (aq) (Amidation)

Caption: Route 1: Amidation of 2-Chloro-6-methoxybenzoic acid.

Synthesis_Route_2 start 2-Chloro-6-methoxybenzonitrile product This compound start->product NaOH (cat.), H₂O/EtOH (Partial Hydrolysis)

Caption: Route 2: Hydrolysis of 2-Chloro-6-methoxybenzonitrile.

A Comparative Guide: GC-MS versus LC-MS for 2-Chloro-6-methoxybenzamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the precise and reliable quantification of pharmaceutical compounds and their intermediates is paramount for ensuring safety and efficacy. 2-Chloro-6-methoxybenzamide is a key chemical intermediate, and its accurate analysis is critical in drug development and quality control processes. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. This objective comparison, supported by representative experimental data for analogous compounds, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate methodology for their analytical needs.

Core Principles: A Tale of Two Phases

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used to separate compounds. GC-MS is ideal for volatile and thermally stable compounds that can be vaporized without decomposition.[1] The sample is carried by an inert gas (mobile phase) through a column (stationary phase) for separation before detection by a mass spectrometer.[1] In contrast, LC-MS employs a liquid mobile phase to separate compounds based on their partitioning between the liquid mobile phase and a solid stationary phase.[2] This makes LC-MS highly suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[2]

Quantitative Performance Comparison
Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) 1 - 50 µg/mL0.01 - 1.25 ng/mL
Limit of Quantitation (LOQ) 0.04 pg/mg - 100 ng/mL0.03 ppm - 2.0 ng/mL
Linearity (R²) > 0.99> 0.999
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 80 - 120%85 - 115%
Sample Throughput ModerateHigh

Note: The data presented are representative values from studies on analogous compounds and should be considered as a general guideline. Method optimization for this compound may yield different results.

Experimental Workflow

The analytical workflow for both GC-MS and LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The key differences in the workflow are highlighted in the diagram below.

GCMS_vs_LCMS_Workflow Comparative Workflow: GC-MS vs. LC-MS for this compound Analysis cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow gc_sample_prep Sample Preparation (Derivatization may be required) gc_injection Injection (Vaporization) gc_sample_prep->gc_injection gc_separation Gas Chromatography (Separation based on volatility) gc_injection->gc_separation gc_detection Mass Spectrometry (EI Ionization) gc_separation->gc_detection gc_data Data Analysis gc_detection->gc_data lc_sample_prep Sample Preparation (Direct analysis often possible) lc_injection Injection (Liquid) lc_sample_prep->lc_injection lc_separation Liquid Chromatography (Separation based on polarity) lc_injection->lc_separation lc_detection Mass Spectrometry (ESI/APCI Ionization) lc_separation->lc_detection lc_data Data Analysis lc_detection->lc_data

Caption: Comparative workflow for GC-MS and LC-MS analysis.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of compounds structurally similar to this compound using GC-MS and LC-MS. These protocols serve as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general methods for the analysis of chloroaromatic and benzamide-type compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards.

  • Note: Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is adapted from methods for the analysis of polar aromatic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare calibration standards.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS (or equivalent)

  • Column: Zorbax Extend-C18 (100 mm x 2.1 mm, 3.5 µm particle size) or equivalent reversed-phase column.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Conclusion

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the assay.

LC-MS is generally the preferred method due to its high sensitivity, specificity, and ability to analyze the compound directly without the need for derivatization. Its suitability for a wide range of polar and non-volatile compounds makes it a versatile tool in pharmaceutical analysis.[2] The sample preparation for LC-MS is often simpler, leading to higher sample throughput.[4]

GC-MS can be a viable alternative, particularly if the analyte exhibits sufficient volatility and thermal stability, or if derivatization is feasible. GC-MS is a robust and reliable technique, often considered a gold standard for the analysis of volatile and semi-volatile compounds.

For the analysis of this compound, an initial assessment of its thermal stability and volatility would be necessary to determine the suitability of GC-MS. However, based on the general properties of similar molecules, LC-MS is likely to offer a more sensitive, direct, and high-throughput analytical solution. Ultimately, the selection should be based on a thorough method validation process that considers the specific analytical objectives, available instrumentation, and the nature of the sample matrix.

References

A Structural and Comparative Guide to 2-Chloro-6-methoxybenzamide and 2-fluoro-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural comparison of 2-Chloro-6-methoxybenzamide and 2-fluoro-N-(4-methoxyphenyl)benzamide, two benzamide derivatives of interest to researchers in medicinal chemistry and drug development. The benzamide scaffold is a privileged structure in numerous therapeutic agents, and understanding the structural nuances imparted by different substitutions is critical for designing novel compounds with desired biological activities.[1][2]

Physicochemical and Structural Properties

The fundamental physicochemical and structural properties of the two compounds are summarized below. These properties influence their solubility, membrane permeability, and ability to interact with biological targets.

PropertyThis compound2-fluoro-N-(4-methoxyphenyl)benzamide
Molecular Formula C₈H₈ClNO₂C₁₄H₁₂FNO₂
Molecular Weight 185.61 g/mol 245.25 g/mol [3]
XLogP3 (Predicted) 1.63.1[4]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 23
Crystal System Data not availableOrthorhombic[3]
Space Group Data not availablePca2₁[3]
Dihedral Angle Data not availableThe fluorobenzene and methoxybenzene rings are inclined at 3.46 (9)° to one another.[3]

Structural Analysis

The key structural differences between the two molecules lie in their substitution patterns on both the benzoyl ring and the amide nitrogen.

This compound is a primary amide with chloro and methoxy substituents at the ortho positions of the benzoyl ring. The presence of two ortho substituents is expected to influence the conformation of the amide group relative to the phenyl ring due to steric hindrance.

2-fluoro-N-(4-methoxyphenyl)benzamide is a secondary amide, with a fluoro group at the ortho position of the benzoyl ring and a 4-methoxyphenyl group attached to the amide nitrogen. Crystal structure analysis of this compound reveals that the fluorobenzene and methoxybenzene rings are nearly coplanar, with a very small dihedral angle between them.[3] The molecule participates in intermolecular N—H⋯O hydrogen bonds, linking molecules into rows.[3] Additionally, weak C—H⋯O and C—H⋯F interactions contribute to the stability of the crystal packing.[3]

The substitution of a hydrogen atom on the amide nitrogen with a 4-methoxyphenyl group significantly increases the lipophilicity of the molecule, as indicated by the higher predicted XLogP3 value. This has implications for its pharmacokinetic properties.

Experimental Protocols

The following are representative protocols for the synthesis of the two benzamide derivatives.

Synthesis of this compound

This synthesis proceeds via the conversion of 2-chloro-6-methoxybenzoic acid to its acyl chloride, followed by amination.

cluster_0 Synthesis of this compound 2-chloro-6-methoxybenzoic_acid 2-chloro-6-methoxybenzoic acid acyl_chloride 2-chloro-6-methoxybenzoyl chloride 2-chloro-6-methoxybenzoic_acid->acyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride product This compound acyl_chloride->product Amination ammonia Ammonia (NH₃) ammonia->product

Synthesis of this compound.

Step 1: Synthesis of 2-chloro-6-methoxybenzoyl chloride A solution of 2-chloro-6-methoxybenzoic acid (1 equivalent) and a catalytic amount of dimethylformamide (DMF) in thionyl chloride (2-3 equivalents) is stirred at reflux for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound The crude 2-chloro-6-methoxybenzoyl chloride is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Synthesis of 2-fluoro-N-(4-methoxyphenyl)benzamide

This synthesis involves the acylation of 4-methoxyaniline with 2-fluorobenzoyl chloride. A similar procedure has been reported for the synthesis of 2-chloro-N-(4-methoxyphenyl)benzamide.[5]

cluster_1 Synthesis of 2-fluoro-N-(4-methoxyphenyl)benzamide 2-fluorobenzoyl_chloride 2-fluorobenzoyl chloride product 2-fluoro-N-(4-methoxyphenyl)benzamide 2-fluorobenzoyl_chloride->product Acylation in CHCl₃ 4-methoxyaniline 4-methoxyaniline 4-methoxyaniline->product base Base (e.g., Triethylamine) base->product

Synthesis of 2-fluoro-N-(4-methoxyphenyl)benzamide.

Experimental Protocol: A solution of 2-fluorobenzoyl chloride (1 equivalent) in a suitable solvent like chloroform or toluene is added to a solution of 4-methoxyaniline (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in the same solvent. The reaction mixture is stirred, typically at room temperature or with gentle heating, for several hours until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1M HCl) and a basic solution (e.g., saturated NaHCO₃). The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data

For 2-fluoro-N-(4-methoxyphenyl)benzamide , the ¹H NMR spectrum would be more complex, showing signals for the protons on both aromatic rings, the methoxy group, and the single amide proton. The IR spectrum would display characteristic absorptions for the N-H stretch of the secondary amide, the C=O stretch, the C-F stretch, and the C-O stretch of the ether.

Biological Activity

Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[6] N-substituted benzamides, in particular, have been reported to exhibit potent antiemetic activity.[3]

The specific biological activities of this compound and 2-fluoro-N-(4-methoxyphenyl)benzamide are not extensively documented in publicly available literature. However, based on the general activity of the benzamide class, these compounds could be candidates for screening in various biological assays. The structural and physicochemical differences highlighted in this guide would likely lead to distinct biological activity profiles. For instance, the increased lipophilicity of 2-fluoro-N-(4-methoxyphenyl)benzamide might favor its transport across biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to the more polar this compound.

cluster_2 Structural Comparison compound1 This compound amide_type Amide Type compound1->amide_type Primary substituents_benzoyl Benzoyl Substituents compound1->substituents_benzoyl 2-Chloro, 6-Methoxy substituents_amide_N Amide N-Substituent compound1->substituents_amide_N -H lipophilicity Lipophilicity (XLogP) compound1->lipophilicity Lower compound2 2-fluoro-N-(4-methoxyphenyl)benzamide compound2->amide_type Secondary compound2->substituents_benzoyl 2-Fluoro compound2->substituents_amide_N 4-methoxyphenyl compound2->lipophilicity Higher

Key structural differences between the two compounds.

Conclusion

This compound and 2-fluoro-N-(4-methoxyphenyl)benzamide, while both belonging to the benzamide class, exhibit significant structural differences that are expected to translate into distinct physicochemical and biological properties. The former is a more compact, primary amide, while the latter is a larger, more lipophilic secondary amide with greater conformational flexibility due to the N-aryl substituent. The availability of detailed crystal structure data for 2-fluoro-N-(4-methoxyphenyl)benzamide provides valuable insight into its solid-state conformation and intermolecular interactions, which can inform the design of new derivatives. Further experimental investigation into the biological activities of both compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Chloro-6-methoxybenzamide. Ensuring the purity of this and other chemical entities is paramount in research and drug development to guarantee reliable experimental outcomes and patient safety. This document details experimental protocols for common analytical techniques, presents a comparative analysis with alternative benzamide-based kinase inhibitors, and includes visualizations of the analytical workflows.

Introduction to Purity Assessment of this compound

This compound is a substituted benzamide that may find applications in medicinal chemistry, potentially as an intermediate for more complex molecules. The purity of the synthesized compound is a critical quality attribute. Common synthesis routes, such as the amidation of 2-chloro-6-methoxybenzoic acid or the hydrolysis of 2,6-dichlorobenzonitrile, can introduce impurities. These may include unreacted starting materials, byproducts of side reactions, and residual solvents. Therefore, robust analytical methods are essential to identify and quantify these impurities.

Comparison of Analytical Methodologies

The primary analytical techniques for assessing the purity of non-volatile, small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and derivatized analytes, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Primary Use Purity and impurity profiling of non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities; analysis of the main compound if sufficiently volatile or derivatized.Absolute purity determination without the need for a specific reference standard of the analyte.[1]
Specificity High, especially with a Diode Array Detector (DAD) providing spectral information.Very high, with mass spectrometry providing structural information based on fragmentation patterns.High, provides detailed structural information, allowing for the identification and quantification of impurities.
Sensitivity High, capable of detecting trace-level impurities.Very high, especially for volatile compounds.Moderate, generally less sensitive than chromatographic methods for trace impurities.
Sample Throughput Moderate to high, with autosamplers enabling automated analysis of multiple samples.Moderate, sample preparation and run times can be longer.Low to moderate, requires careful sample preparation and longer acquisition times for high precision.

Comparison with Alternative Benzamide Kinase Inhibitors

To provide context for the analytical characterization of this compound, this section compares it with three commercially successful benzamide-containing kinase inhibitors: Imatinib, Ponatinib, and Bosutinib. These drugs highlight the importance of the benzamide scaffold in targeted cancer therapy.

Compound Structure Primary Kinase Targets Common Analytical Methods for Quality Control
This compound this compound structureNot well-established in public literature; potential kinase inhibitory activity based on scaffold.HPLC-UV, GC-MS, qNMR
Imatinib Imatinib structureBCR-Abl, c-KIT, PDGF-R[2]HPLC-UV, LC-MS/MS
Ponatinib Ponatinib structurePan-BCR-Abl inhibitor (including T315I mutation)[3][4]HPLC-UV, LC-MS/MS
Bosutinib Bosutinib structureSrc, Abl[5]HPLC-UV, LC-MS/MS[6]

Experimental Protocols

The following are detailed protocols for the purity assessment of this compound using HPLC, GC-MS, and qNMR. These are based on established methods for similar compounds and would require validation for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of purity and the separation of non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities, such as residual solvents, and can also be used for the main analyte if it is sufficiently volatile.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute measure of purity by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., Maleic acid or Dimethyl sulfone).

NMR Parameters:

  • Solvent: DMSO-d6

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

  • Add a known volume (e.g., 0.6 mL) of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizations of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Acetonitrile/Water dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve filter Filter into GC Vial dissolve->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurities by MS integrate->identify calculate Calculate Purity identify->calculate

Caption: GC-MS analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR analysis workflow for this compound.

References

A Comparative Guide to the Spectroscopic Data of 2-Chloro-6-methoxybenzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the spectroscopic data for 2-Chloro-6-methoxybenzamide and its positional isomers. Due to the limited availability of experimental data in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data alongside expected trends in Infrared (IR) spectroscopy and Mass Spectrometry (MS) to facilitate isomer differentiation.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected major IR absorption bands and mass spectral fragmentation patterns for the isomers of this compound.

Note: The NMR data presented in this guide is predicted using advanced chemical simulation software. Experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Comparison of Predicted ¹H NMR Spectroscopic Data (in ppm)

IsomerAromatic Protons-OCH₃-NH₂
This compound 7.35 (t), 7.05 (d), 6.95 (d)3.85 (s)7.5 (br s), 7.9 (br s)
3-Chloro-2-methoxybenzamide 7.60 (d), 7.45 (t), 7.20 (d)4.00 (s)7.6 (br s), 8.0 (br s)
4-Chloro-2-methoxybenzamide 7.75 (d), 7.00 (d), 6.90 (dd)3.90 (s)7.5 (br s), 7.9 (br s)
5-Chloro-2-methoxybenzamide 7.70 (d), 7.35 (dd), 6.95 (d)3.95 (s)7.5 (br s), 7.9 (br s)
2-Chloro-3-methoxybenzamide 7.50 (d), 7.30 (t), 7.10 (d)3.90 (s)7.6 (br s), 8.0 (br s)
2-Chloro-4-methoxybenzamide 7.70 (d), 7.05 (d), 6.95 (dd)3.88 (s)7.5 (br s), 7.9 (br s)
2-Chloro-5-methoxybenzamide 7.30 (d), 7.25 (d), 7.00 (dd)3.80 (s)7.5 (br s), 7.9 (br s)

Table 2: Comparison of Predicted ¹³C NMR Spectroscopic Data (in ppm)

IsomerC=OAromatic C-ClAromatic C-OAromatic C-H & C-C-OCH₃
This compound 167.0133.0157.0131.0, 125.0, 115.0, 110.056.0
3-Chloro-2-methoxybenzamide 166.5130.0155.0132.0, 128.0, 124.0, 120.056.5
4-Chloro-2-methoxybenzamide 166.8135.0158.0130.0, 128.0, 115.0, 113.056.2
5-Chloro-2-methoxybenzamide 166.7128.0156.5133.0, 130.0, 125.0, 114.056.3
2-Chloro-3-methoxybenzamide 167.2134.0155.5130.0, 125.0, 120.0, 118.056.1
2-Chloro-4-methoxybenzamide 167.1132.0159.0131.0, 129.0, 118.0, 115.056.4
2-Chloro-5-methoxybenzamide 167.3133.5154.0131.0, 126.0, 118.0, 116.055.9

Table 3: Expected Key IR Absorption Bands (in cm⁻¹)

IsomerN-H StretchC=O StretchAromatic C=CC-O StretchC-Cl Stretch
All Isomers 3400-3100 (two bands)1680-16401600-14501275-1200 (asym), 1075-1020 (sym)800-600

Table 4: Expected Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragment Ions
All Isomers 185/187 (approx. 3:1 ratio)169/171 ([M-NH₂]⁺), 141/143 ([M-NH₂-CO]⁺), 126 ([M-NH₂-CO-CH₃]⁺), 111/113 ([C₆H₃Cl]⁺)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified benzamide isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using a direct infusion or an LC-MS interface.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules like these isomers.

  • Mass Analysis: The mass analyzer is set to scan a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing the isomers of this compound based on their spectroscopic data.

Isomer_Differentiation Start Analyze Unknown Isomer MS Mass Spectrometry Start->MS IR FTIR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR Isomer_ID Identify Isomer MS->Isomer_ID Confirm Molecular Weight (185/187 m/z) IR->Isomer_ID Confirm Functional Groups (Amide, Methoxy, Chloro) H_NMR 1H NMR Analysis NMR->H_NMR C_NMR 13C NMR Analysis NMR->C_NMR Aromatic_Pattern Analyze Aromatic Proton Splitting Pattern H_NMR->Aromatic_Pattern OCH3_Shift Compare -OCH3 Chemical Shift H_NMR->OCH3_Shift Carbonyl_Shift Compare C=O Chemical Shift C_NMR->Carbonyl_Shift Aromatic_Carbon_Shifts Analyze Aromatic Carbon Chemical Shifts C_NMR->Aromatic_Carbon_Shifts Aromatic_Pattern->Isomer_ID OCH3_Shift->Isomer_ID Carbonyl_Shift->Isomer_ID Aromatic_Carbon_Shifts->Isomer_ID

Caption: Workflow for Isomer Differentiation using Spectroscopy.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference information provided, researchers can confidently distinguish between the various isomers of this compound.

A Comparative Guide to Catalysts in the Synthesis of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Selected Catalytic Systems

The direct amidation of a carboxylic acid, such as 2-chloro-6-methoxybenzoic acid, with an amine source (typically ammonia or an ammonia equivalent) is an atom-economical approach that is gaining traction over traditional methods involving stoichiometric activating agents. The primary challenge lies in the activation of the carboxylic acid under conditions that are compatible with the amine. Below is a summary of potential catalytic systems for this transformation.

Catalyst SystemTypical CatalystCatalyst Loading (mol%)Reaction ConditionsGeneral Yields (for related substrates)Key Advantages & Disadvantages
Boron-Based Catalysts Boronic Acids (e.g., ortho-iodophenylboronic acid), Borate Esters1 - 10Toluene or xylene, 80-140 °C, often with removal of water (e.g., Dean-Stark trap or molecular sieves)Good to ExcellentAdvantages: Generally low toxicity, commercially available, and effective for a range of substrates. Borate esters can be effective for challenging substrates.[1][2][3] Disadvantages: Can be sensitive to coordinating functional groups on the substrates.[3]
Zirconium-Based Catalysts ZrCl₄, Cp₂ZrCl₂1 - 10Toluene, DMSO, or solvent-free, 70-140 °CGood to ExcellentAdvantages: High efficiency, can be reusable in heterogeneous forms (e.g., with POM complexes).[4] Disadvantages: Can be sensitive to moisture, requiring anhydrous conditions.
Ruthenium-Based Catalysts RuCl₃, [Ru(p-cymene)Cl₂]₂1 - 5Dioxane or Toluene, 80-120 °C, often with an activator like acetyleneGood to ExcellentAdvantages: High catalytic activity, can operate under relatively mild conditions.[5] Disadvantages: Ruthenium catalysts can be expensive. The use of co-reagents like acetylene may be required.[5]

Disclaimer: The data presented in this table is based on the performance of these catalyst systems on a range of substituted benzoic acids and should be considered as a general guideline. Optimization of reaction conditions is crucial for achieving high yields in the synthesis of 2-Chloro-6-methoxybenzamide.

Experimental Protocols

The following are generalized experimental protocols for the direct amidation of a substituted benzoic acid, which can be adapted for the synthesis of this compound.

General Procedure for Boronic Acid-Catalyzed Amidation

This protocol is adapted from methodologies for the direct amidation of carboxylic acids.[1][2]

Materials:

  • 2-chloro-6-methoxybenzoic acid

  • Amine source (e.g., ammonium chloride with a stoichiometric base, or ammonia solution)

  • Boronic acid catalyst (e.g., ortho-iodophenylboronic acid, 5 mol%)

  • Solvent (e.g., Toluene)

  • Molecular sieves (4 Å) or a Dean-Stark apparatus

Procedure:

  • To an oven-dried flask equipped with a magnetic stirrer and a reflux condenser (connected to a Dean-Stark trap filled with toluene and molecular sieves), add 2-chloro-6-methoxybenzoic acid (1.0 equiv), the boronic acid catalyst (0.05 equiv), and toluene.

  • Add the amine source (1.2-1.5 equiv). If using ammonium chloride, add a non-coordinating base (e.g., triethylamine, 1.5 equiv).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and any solids.

  • Wash the organic phase with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

General Procedure for Zirconium-Catalyzed Amidation

This protocol is based on the use of zirconium catalysts for direct amidation.[4]

Materials:

  • 2-chloro-6-methoxybenzoic acid

  • Amine source

  • Zirconium catalyst (e.g., ZrCl₄, 10 mol%)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methoxybenzoic acid (1.0 equiv) and the zirconium catalyst (0.1 equiv) to the anhydrous solvent.

  • Add the amine source (1.2 equiv) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 110-140 °C) and stir.

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired amide.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 2-Chloro-6-methoxybenzoic acid - Amine Source add_catalyst Add Catalyst (e.g., Boronic Acid) start->add_catalyst add_solvent Add Solvent (e.g., Toluene) add_catalyst->add_solvent heat Heat to Reflux with Water Removal add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end This compound purify->end G cluster_cycle Catalytic Cycle catalyst B(OH)₃ A Anhydride Intermediate (Acyloxyboroxine) catalyst->A + 3 R-COOH - 3 H₂O acid R-COOH acid->A amine R'-NH₂ B Tetrahedral Intermediate amine->B water H₂O water->catalyst Regeneration amide R-CONHR' A->B + R'-NH₂ B->catalyst + 2 R-COOH - 2 H₂O B->amide

References

Cross-Validation of Analytical Methods for 2-Chloro-6-methoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure data integrity, regulatory compliance, and the successful transfer of methods between laboratories.[1] Cross-validation serves as a critical process to confirm that a validated analytical procedure produces consistent, reliable, and accurate results across different techniques, laboratories, or analysts.[1][2] This guide provides a comparative analysis of key analytical techniques for the characterization and quantification of 2-Chloro-6-methoxybenzamide, a substituted benzamide derivative.

This document outlines a comparative cross-validation between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, supplemented by Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. While specific cross-validation studies on this compound are not extensively published, this guide synthesizes established methodologies for similar benzamide compounds to provide a robust framework for researchers.[3][4][5]

Comparative Analytical Performance

The following tables summarize hypothetical, yet representative, quantitative data from the cross-validation of HPLC and GC-MS methods for the purity analysis of this compound.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS (SIM Mode)Acceptance Criteria
Concentration Range 1 - 200 µg/mL0.5 - 100 µg/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Regression Equation y = 4582x + 150y = 9875x + 85-

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS (SIM Mode)Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 102.1%98.0% - 102.0%
Repeatability (RSD%) 0.85%0.95%RSD ≤ 2%
Intermediate Precision (RSD%) 1.10%1.25%RSD ≤ 3%

Table 3: Sensitivity and Specificity

ParameterHPLC-UVGC-MS (SIM Mode)Comments
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLGC-MS offers higher sensitivity.
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mLConsistent with higher sensitivity of GC-MS.
Specificity GoodExcellentMass spectrometric detection provides superior specificity by identifying the compound based on its mass-to-charge ratio.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related compounds and serve as a starting point for method development and validation.[5][6][7]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). For MS compatibility, any acid additives like phosphoric acid should be replaced with formic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase. Working standards ranging from 1 to 200 µg/mL are prepared by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it a powerful technique for the analysis of semi-volatile compounds like substituted benzamides.[5]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions (e.g., m/z corresponding to the molecular ion and key fragments). Full scan mode (m/z 50-300) for initial identification.

  • Sample Preparation: Samples and standards are prepared in a volatile solvent like Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for the unambiguous identification and structural elucidation of organic molecules.[8] It is used here to confirm the identity of the this compound standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical flows.

G cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 3: Data Analysis & Comparison A Define Cross-Validation Scope (e.g., Purity Assay) B Prepare Homogeneous Batch of This compound A->B C Develop & Validate Individual Analytical Methods (HPLC, GC-MS) B->C D Analyze Samples using HPLC-UV C->D E Analyze Samples using GC-MS C->E F Collect Quantitative Data (Peak Area, Concentration) D->F E->F G Perform Statistical Comparison (e.g., t-test, F-test) F->G H Compare Performance Metrics (Accuracy, Precision, Linearity) G->H I Cross-Validation Report: Results meet acceptance criteria? H->I J Methods are Cross-Validated I->J Yes K Investigate Discrepancies & Re-evaluate Methods I->K No

Caption: Workflow for Cross-Validation of Analytical Methods.

G Start Select Analytical Technique for This compound Q1 Primary Goal? Start->Q1 A1 Structural Confirmation & Identification Q1->A1 Identity A2 Quantitative Analysis (Purity, Assay) Q1->A2 Quantification A3 Trace Impurity Detection Q1->A3 Sensitivity NMR Use NMR Spectroscopy (¹H, ¹³C, 2D) A1->NMR Q2 High Throughput Needed? A2->Q2 GCMS Use GC-MS (High Specificity & Sensitivity) A3->GCMS HPLC Use HPLC-UV (Robust, Routine QC) Q2->HPLC Yes Q2->GCMS No/High Specificity

Caption: Decision Logic for Analytical Method Selection.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-6-methoxybenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-methoxybenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on a conservative assessment of potential hazards derived from structurally similar compounds and established best practices for chemical waste management.

Core Principle: Precaution and Compliance

Given the lack of specific toxicological and environmental data for this compound, it must be handled as a potentially hazardous substance. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Hazard Profile of a Structurally Related Compound

To inform a cautious approach, the following table summarizes hazard information for 2-Chloro-6-methoxybenzaldehyde, a structurally similar compound. This information should be used as a preliminary reference, and it is strongly recommended to treat this compound with at least the same level of precaution.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Data sourced from a Safety Data Sheet for 2-Chloro-6-methoxybenzaldehyde.

Essential Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following minimum PPE:

  • Chemical-resistant gloves: Nitrile gloves are a suitable option.

  • Eye protection: Safety goggles or a face shield are necessary to protect against splashes.

  • Protective clothing: A fully buttoned laboratory coat is required.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from initial collection to final removal by a certified waste management service.

1. Waste Segregation and Containment:

  • Solid Waste:

    • Collect pure this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.[2]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If this compound is in a solvent, collect it in a separate, compatible container for liquid hazardous waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

2. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound" and the words "Hazardous Waste".[2]

  • Include the date of accumulation and the primary hazard(s) based on the conservative assessment (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials.

4. Scheduling and Documentation:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Complete all required hazardous waste manifests and other documentation provided by your EHS department or the licensed waste disposal contractor.[2]

5. Professional Disposal:

  • The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.

  • The primary recommended disposal method for chlorinated aromatic compounds is high-temperature incineration at a permitted facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Waste Generation (Solid or Liquid) B Step 2: Segregate Waste (Dedicated, Compatible Container) A->B Collect C Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) B->C Properly D Step 4: Store in Designated Area (Secure, Ventilated) C->D Securely E Step 5: Schedule Pickup (Contact EHS) D->E When Full or Timely F Step 6: Documentation (Complete Waste Manifest) E->F As Instructed G Step 7: Professional Disposal (Licensed Contractor) F->G For Pickup H Final Disposal (High-Temperature Incineration) G->H Transport to

Disposal workflow for this compound.

By adhering to these conservative and compliant procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and regulatory adherence. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-6-methoxybenzamide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound.[1][2][3][4]

Protection TypeRecommended PPESpecifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.Must be worn at all times in the handling area to protect against splashes and airborne particles.[3][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Thicker gloves offer better protection.[5] Double gloving is recommended, especially when handling powders.[5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[5]
Lab coat or chemical-resistant apron/coveralls.Should be long-sleeved and fully buttoned to protect skin and personal clothing from contamination.[2][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a fume hood.Essential when handling the powder outside of a contained system to avoid inhalation of dust particles.[3]
Foot Protection Closed-toe shoes.Safety shoes with reinforced toes are recommended in areas with a risk of spills or falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure is critical to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within reach to avoid leaving the designated handling area.

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.

  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any airborne powder. Use anti-static weigh paper or boats.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process generates heat, cool the vessel as needed.

  • Avoid Dust Formation: Handle the solid material gently to prevent it from becoming airborne.[6]

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or contaminated this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[8]

    • Contaminated Materials: Used gloves, weigh papers, and other disposable materials that have come into contact with the chemical should be disposed of as "trace" chemical waste in a designated container.[5]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Procedure: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8] Do not mix with other waste streams unless explicitly permitted.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_disposal 4. Final Disposal prep_ppe Don PPE: Lab Coat, Gloves, Safety Goggles prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Gather All Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash disposal_final Dispose via Approved Waste Management cleanup_wash->disposal_final Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.